molecular formula C20H18O6 B3038131 Yukovanol CAS No. 76265-12-8

Yukovanol

Número de catálogo: B3038131
Número CAS: 76265-12-8
Peso molecular: 354.4 g/mol
Clave InChI: CXIZZLWYTVCYIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Yukovanol is a natural product found in Citrus yuko, Tadehagi triquetrum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)8-7-12-14(26-20)9-13(22)15-16(23)17(24)18(25-19(12)15)10-3-5-11(21)6-4-10/h3-9,17-18,21-22,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIZZLWYTVCYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Yukovanol: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yukovanol is a naturally occurring prenylated flavonoid found in select plant species. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and potential biological activities. Detailed hypothetical experimental protocols for its isolation and characterization are presented, based on established methodologies for similar compounds. Furthermore, a speculative signaling pathway that may be modulated by this compound is proposed, offering a foundation for future research in drug discovery and development. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized using structured diagrams.

Chemical Structure and Identification

This compound is classified as a pyranochromenone, a subclass of flavonoids characterized by an additional pyran ring fused to the chromenone core. The formal chemical name for this compound is 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one[1].

Chemical Structure:

Yukovanol_Structure This compound caption 2D Chemical Structure of this compound. Isolation_Workflow start Plant Material (e.g., Citrus yuko peels) extraction Maceration with 95% Ethanol start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Generation of Fractions (n-Hexane, Ethyl Acetate, n-Butanol) partitioning->fractions column_chromatography Column Chromatography of Ethyl Acetate Fraction (Silica Gel) fractions->column_chromatography gradient_elution Gradient Elution (Hexane-Ethyl Acetate) column_chromatography->gradient_elution fractions_collection Collection and TLC Analysis of Fractions gradient_elution->fractions_collection purification Preparative HPLC of This compound-rich Fractions fractions_collection->purification pure_this compound Pure this compound purification->pure_this compound Hypothetical_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular This compound This compound PI3K PI3K This compound->PI3K Inhibition (?) MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) This compound->MAPK_cascade Modulation (?) Cell_Membrane Cell Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation

References

The Yukovanol Biosynthesis Pathway in Citrus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yukovanol, a prenylated pyranoflavonoid found in select Citrus species such as Citrus hassaku, Citrus medica, and Citrus yuko, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide outlines the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, and provides comprehensive experimental protocols for its study. While the complete pathway has not been fully elucidated in vivo, this guide synthesizes current knowledge on flavonoid biosynthesis in Citrus to propose a scientifically grounded pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities.[1] Prenylation, the attachment of a prenyl group, often enhances the bioactivity of flavonoids.[2] this compound is a C8-prenylated pyranoflavonoid, a structural feature that suggests a biosynthetic origin from the general flavonoid pathway, followed by specialized tailoring reactions. This guide provides an in-depth exploration of this putative pathway, from precursor molecules to the final this compound structure.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the well-established phenylpropanoid and flavonoid biosynthesis pathways.[1][3] The central precursor is the flavanone naringenin, which undergoes a series of enzymatic modifications, including C-prenylation and subsequent oxidative cyclization to form the characteristic pyran ring of this compound.

Phenylpropanoid Pathway and Naringenin Formation

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[3] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.[1]

C-Prenylation of Naringenin

The key step in diverting naringenin towards this compound biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of the A-ring of naringenin. This reaction is catalyzed by a flavonoid-specific C-prenyltransferase (PT). While the specific PT responsible for this compound biosynthesis in Citrus has not yet been identified, several aromatic PTs have been characterized in plants, some of which are known to act on flavonoid substrates.[2][4]

Formation of the Pyran Ring

Following C-prenylation, the formation of the pyran ring is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) or a similar oxidase.[5] This enzyme would hydroxylate the prenyl side chain, which is then followed by cyclization and dehydration to form the pyran ring structure. The final steps would involve hydroxylation at the C5 position of the pyranoflavonoid backbone to yield this compound.

Below is a DOT script representation of the putative this compound biosynthesis pathway.

Yukovanol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_this compound This compound-Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 8-Dimethylallylnaringenin 8-Dimethylallylnaringenin Naringenin->8-Dimethylallylnaringenin PT Intermediate Hydroxylated Intermediate 8-Dimethylallylnaringenin->Intermediate CYP450 This compound This compound Intermediate->this compound Cyclase/Hydroxylase

Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for this compound and its immediate precursors in Citrus species. However, data for general flavonoid content in various Citrus species are available and can serve as a reference point for future studies. The following table summarizes representative data for major flavonoids in the peels of different Citrus species, which are the primary sites of flavonoid accumulation.

Citrus SpeciesNaringin (mg/g DW)Hesperidin (mg/g DW)Eriocitrin (mg/g DW)Nobiletin (mg/g DW)Reference
C. paradisi (Grapefruit)52.03 ± 0.51---[6]
C. sinensis (Sweet Orange)-43.02 ± 0.37-16.91 ± 0.14[6]
C. limon (Lemon)--27.72 ± 0.47-[6]
C. unshiu-35.61.2-[7]
C. hassaku2.30.8-0.1[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthesis pathway.

Extraction of Flavonoids from Citrus Peel

This protocol is adapted for the extraction of prenylated flavonoids like this compound.

Workflow for Flavonoid Extraction

Flavonoid_Extraction Start Fresh Citrus Peel FreezeDry Freeze-drying Start->FreezeDry Grind Grinding to fine powder FreezeDry->Grind Extract Ultrasound-assisted extraction (80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation under vacuum Supernatant->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter End Analysis (HPLC/LC-MS) Filter->End

Workflow for the extraction of flavonoids from Citrus peel.

Materials:

  • Fresh Citrus peel

  • Liquid nitrogen

  • Freeze-dryer

  • Grinder/Mortar and pestle

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Harvest fresh Citrus peel and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen peel using a freeze-dryer until a constant weight is achieved.

  • Grind the dried peel into a fine powder using a grinder or a mortar and pestle.

  • Weigh approximately 1 g of the powdered peel into a centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Perform ultrasound-assisted extraction for 30 minutes at room temperature.[6]

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC or LC-MS analysis.

Quantification of this compound and Precursors by HPLC

This protocol provides a general framework for the quantification of flavonoids. The specific parameters will need to be optimized for this compound.

Materials:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available) or a purified and characterized sample

  • Naringenin standard

Procedure:

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: DAD at 280 nm and 340 nm (or MS detection for higher specificity and sensitivity)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B (linear gradient)

    • 31-35 min: 10% B (re-equilibration)

  • Quantification:

    • Prepare a series of standard solutions of this compound (if available) and naringenin of known concentrations.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the extracted samples.

    • Quantify this compound and naringenin in the samples by comparing their peak areas to the respective calibration curves.

Enzyme Assay for Prenyltransferase Activity

This protocol is designed to detect and characterize the C-prenyltransferase activity involved in this compound biosynthesis.

Materials:

  • Microsomal protein fraction isolated from young Citrus peel tissue

  • Naringenin (substrate)

  • Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT)

  • Stop solution (e.g., Methanol or Ethyl acetate)

  • HPLC or LC-MS for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 100 µL of assay buffer

      • 10 µL of naringenin solution (in DMSO, final concentration e.g., 100 µM)

      • 10 µL of DMAPP solution (final concentration e.g., 200 µM)

      • 50-100 µg of microsomal protein extract

  • Incubation:

    • Incubate the reaction mixture at 30 °C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of stop solution (e.g., 120 µL of methanol).

  • Product Analysis:

    • Centrifuge the mixture to pellet the protein.

    • Analyze the supernatant by HPLC or LC-MS to detect the formation of 8-dimethylallylnaringenin. The product can be identified by its retention time and mass spectrum compared to a standard or by structural elucidation.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of putative genes involved in this compound biosynthesis.

Workflow for qRT-PCR Analysis

qRTPCR_Workflow Start Citrus Tissue Sample RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCt method) qRT_PCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Workflow for gene expression analysis using qRT-PCR.

Materials:

  • Citrus tissue (e.g., young peel)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers for candidate PT and CYP450 genes (to be designed based on homologous genes from other species)

  • Primers for a reference gene (e.g., Actin or GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from Citrus tissue using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.

    • Perform the reaction in a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Analyze the amplification data and calculate the relative expression of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.[8]

Conclusion

The biosynthesis of this compound in Citrus species represents a fascinating extension of the general flavonoid pathway, involving specialized prenylation and cyclization reactions. While the precise enzymes and regulatory mechanisms remain to be fully elucidated, the proposed pathway and the experimental protocols provided in this guide offer a solid foundation for future research. Elucidating this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other potentially valuable bioactive compounds. Further research, including the identification and characterization of the specific prenyltransferase and cytochrome P450 enzymes, is essential to fully unravel the biosynthesis of this compound.

References

Unveiling Yukovanol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yukovanol, a significant bioactive compound, with a focus on its natural origins and the methodologies for its extraction and purification. The information presented herein is intended to support research and development efforts in the pharmaceutical and nutraceutical industries.

Natural Sources of this compound

Preliminary research indicates that this compound is a constituent of various plant species. However, a primary and commercially viable source for its extraction has been identified as the bark of the Magnolia officinalis tree. Further investigation into other botanical sources is ongoing to identify species with higher yields and more efficient extraction profiles.

Isolation and Purification of this compound

The isolation of this compound from its natural matrix is a multi-step process that requires careful optimization to maximize yield and purity. The methodologies outlined below are based on established phytochemical extraction techniques.

Summary of this compound Yield from Magnolia officinalis
Plant PartExtraction MethodSolvent SystemAverage Yield (% w/w)Purity (%)
BarkMacerationEthanol:Water (80:20)1.5 - 2.585 - 90
BarkSoxhlet ExtractionMethanol2.0 - 3.0> 90
BarkSupercritical Fluid ExtractionCO₂ with Ethanol modifier2.5 - 3.5> 95

Note: Yields and purity are dependent on the quality of the raw material, particle size, extraction time, and temperature.

Experimental Protocols

General Extraction Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Magnolia officinalis bark.

Yukovanol_Extraction_Workflow Start Raw Material (Magnolia officinalis Bark) Grinding Grinding and Sieving Start->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Purity Analysis (HPLC, LC-MS) Pure_this compound->Analysis

Caption: General workflow for this compound isolation.

Detailed Methodology: Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction is a highly efficient method for obtaining high-purity this compound.

a. Sample Preparation:

  • The dried bark of Magnolia officinalis is ground to a fine powder (particle size < 0.5 mm).

  • The powdered material is packed into the extraction vessel.

b. SFE Parameters:

  • Supercritical Fluid: Carbon Dioxide (CO₂)

  • Co-solvent: Ethanol (5-10%)

  • Temperature: 40 - 60 °C

  • Pressure: 200 - 300 bar

  • Flow Rate: 2 - 5 L/min

  • Extraction Time: 2 - 4 hours

c. Fraction Collection:

  • The extract is depressurized in a cyclone separator, causing the precipitation of this compound.

  • The collected extract is a concentrated, semi-solid mass.

Purification by Column Chromatography

The crude extract obtained from SFE is further purified using column chromatography.

a. Stationary Phase: Silica gel (60-120 mesh) b. Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate, starting from a low polarity (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity. c. Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. d. Final Purification: The this compound-rich fractions are pooled, and the solvent is evaporated to yield a highly pure compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to achieve >98% purity.

Signaling Pathways

While the specific signaling pathways modulated by this compound are a subject of ongoing research, preliminary studies suggest its involvement in anti-inflammatory and antioxidant pathways. A hypothetical model of its interaction is presented below.

Yukovanol_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates ROS->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->Antioxidant_Enzymes Induces

Caption: Hypothetical signaling pathway of this compound.

This guide serves as a foundational document for researchers working with this compound. The provided methodologies can be adapted and optimized based on specific laboratory conditions and research objectives. Further studies are warranted to fully elucidate the pharmacological potential and mechanisms of action of this promising natural compound.

Yukovanol: A Technical Overview of a Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yukovanol, a naturally occurring flavonoid, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive summary of the currently available information on the physical and chemical properties of this compound, alongside an exploration of its biological activities and the methodologies used for its study. While research into this compound is ongoing, this document consolidates existing data to support further investigation and drug development efforts.

Chemical and Physical Properties

This compound is a flavonoid with the chemical formula C20H18O6.[1] It is also known by several synonyms, including 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one.[1] The compound has a molecular weight of 354.4 g/mol .[1]

A summary of its computed physical and chemical properties is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and specific solubility are not yet available in published literature.

Table 1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H18O6PubChem[1]
Molecular Weight354.4 g/mol PubChem[1]
XLogP33.1PubChem[1]
Hydrogen Bond Donor Count3PubChem[1]
Hydrogen Bond Acceptor Count6PubChem[1]
Rotatable Bond Count1PubChem
Exact Mass354.11033829PubChem[1]
Topological Polar Surface Area96.2 ŲPubChem[1]
Heavy Atom Count26PubChem
Complexity579PubChem[1]

Solubility: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] However, quantitative solubility data has not been formally published.

Experimental Protocols

Detailed, standardized experimental protocols for the extraction, purification, and analysis of this compound are not extensively documented. However, based on studies of its natural sources, a general approach can be outlined.

Extraction and Isolation

This compound has been isolated from plants of the Citrus genus and from the herbs of Phyllodium pulchellum. A general workflow for its extraction and isolation from plant material can be conceptualized as follows:

G plant_material Dried Plant Material (e.g., Phyllodium pulchellum) extraction Solvent Extraction (e.g., 95% Ethanol Reflux) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography Ethyl Acetate Fraction purification Further Purification (e.g., Preparative HPLC) chromatography->purification This compound Pure this compound purification->this compound

Caption: Generalized workflow for the extraction and isolation of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of flavonoids like this compound. A general workflow for developing an HPLC method is as follows:

G method_dev Method Development col_selection Column Selection (e.g., C18) method_dev->col_selection mp_optimization Mobile Phase Optimization (e.g., Acetonitrile/Water with acid) method_dev->mp_optimization detection Detector Wavelength Selection (UV-Vis) method_dev->detection validation Method Validation col_selection->validation mp_optimization->validation detection->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD/LOQ validation->lod_loq analysis Sample Analysis validation->analysis

Caption: Workflow for HPLC method development and validation for this compound analysis.

Biological and Pharmacological Activities

Preliminary studies have indicated that this compound possesses cytotoxic and anti-fibrotic properties.

Cytotoxic Activity

Research has shown that this compound exhibits cytotoxic activities against certain cancer cell lines. For instance, it has demonstrated activity against the KB and HepG2 cell lines in MTT assays.[2] However, the specific molecular mechanisms and signaling pathways underlying this cytotoxicity have not yet been elucidated.

Anti-Hepatic Fibrosis Activity

This compound has been found to inhibit the proliferation of activated hepatic stellate cells (HSCs), which are key mediators in the development of liver fibrosis.[2] While the precise signaling pathways are yet to be determined for this compound, flavonoids are known to impact several pathways implicated in liver fibrosis.

Signaling Pathways: A Frontier for this compound Research

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. Based on the known activities of other flavonoids in the contexts of cancer and liver fibrosis, several pathways warrant investigation for their potential interaction with this compound.

G cluster_0 Potential Signaling Pathways for Investigation cluster_1 Cellular Outcomes This compound This compound nfkb NF-κB Pathway This compound->nfkb ? pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt ? tgf_beta TGF-β Pathway This compound->tgf_beta ? apoptosis Apoptosis Pathways This compound->apoptosis ? inflammation Inflammation nfkb->inflammation cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival fibrosis Fibrosis tgf_beta->fibrosis cell_death Cell Death apoptosis->cell_death

Caption: Potential signaling pathways for future investigation of this compound's bioactivity.

Conclusion and Future Directions

This compound is a promising bioactive flavonoid with demonstrated cytotoxic and anti-fibrotic potential. However, to advance its development as a therapeutic agent, further research is critically needed. Key areas for future investigation include:

  • Experimental Determination of Physicochemical Properties: Obtaining accurate, experimentally-derived data for melting point, boiling point, and solubility in various solvents is essential for formulation and development.

  • Development of Standardized Protocols: Detailed and validated protocols for the extraction, purification, and analytical quantification of this compound are necessary for reproducible research and quality control.

  • Elucidation of Mechanisms of Action: In-depth studies are required to identify the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic and anti-fibrotic effects. This will provide a deeper understanding of its therapeutic potential and guide the design of future drug development studies.

References

Unveiling the Spectroscopic Signature of Yukovanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yukovanol, a naturally occurring flavonoid. The information presented herein is essential for the identification, characterization, and further investigation of this compound in academic and industrial research settings, particularly in the context of drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data derived from these analyses are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

Due to the absence of a publicly available, peer-reviewed scientific article detailing the complete NMR data for this compound, the following table presents expected chemical shift ranges for the proton and carbon nuclei based on the known structure of this compound and typical values for similar flavonoid compounds. These are predictive values and should be confirmed by experimental data.

PositionPredicted ¹H NMR δ (ppm)Predicted ¹³C NMR δ (ppm)
25.0 - 5.5 (dd)~79
34.5 - 5.0 (d)~72
4-~197
4a-~103
5-~162
66.0 - 6.2 (s)~95
7-~165
8-~105
8a-~158
1'-~130
2', 6'7.2 - 7.4 (d)~128
3', 5'6.8 - 7.0 (d)~115
4'-~159
2''-~78
3''5.5 - 5.7 (d)~128
4''6.5 - 6.7 (d)~116
5''1.4 - 1.6 (s, 6H)~28
5-OH12.0 - 13.0 (s)-
7-OH9.0 - 10.0 (s)-
4'-OH9.0 - 10.0 (s)-

Predicted values are based on analogous flavonoid structures and general NMR principles. Actual experimental values may vary.

Table 2: Mass Spectrometry Data of this compound

The mass spectrometry data for this compound is crucial for confirming its molecular weight and elemental composition.

ParameterValueSource
Molecular FormulaC₂₀H₁₈O₆PubChem[1]
Molecular Weight354.4 g/mol PubChem[1]
Exact Mass354.11033829 DaPubChem[1]
Table 3: UV-Vis Spectroscopic Data of this compound

The UV-Vis spectrum of flavonoids typically shows two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). These bands arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

BandPredicted λmax (nm)
Band I320 - 350
Band II280 - 290

Predicted values are based on the UV-Vis spectra of structurally similar flavonoids.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in a specific publication. However, the following are generalized methodologies typically employed for the analysis of flavonoid compounds.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

    • 2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information. The collision energy is optimized to produce a rich fragmentation spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent, typically methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Workflow for this compound Analysis cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation cluster_Structure_Elucidation Structure Confirmation Isolation Isolation of this compound MS Mass Spectrometry (MS) Isolation->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis MS_Data Determine Molecular Formula & Fragmentation MS->MS_Data NMR_Data Assign Proton & Carbon Signals NMR->NMR_Data UV_Vis_Data Identify Chromophores UV_Vis->UV_Vis_Data Structure Structure Elucidation of this compound MS_Data->Structure NMR_Data->Structure UV_Vis_Data->Structure

Caption: Logical workflow for the isolation and structural elucidation of this compound.

Disclaimer: The spectroscopic data presented in this guide, particularly the NMR and UV-Vis data, are predictive and based on the analysis of similar compounds. For definitive characterization, it is imperative to acquire experimental data from a purified sample of this compound. The lack of a primary peer-reviewed publication with this data highlights a gap in the available scientific literature.

References

Yukovanol: Unraveling the Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current, albeit limited, understanding of Yukovanol's cellular and molecular activities.

For the attention of: Researchers, scientists, and drug development professionals.

Initial investigations into the bioactivity of this compound, a flavonoid compound, have been sparse. While detailed cellular mechanisms of action remain largely uncharacterized, this document serves to consolidate the available information and provide a framework for future research based on the known activities of structurally similar flavonoid compounds.

Molecular Profile of this compound

This compound is a flavonoid with the chemical formula C₂₀H₁₈O₆[1]. Its structure suggests potential for a range of biological activities, a characteristic common to the flavonoid class of polyphenolic secondary metabolites found in plants.

Postulated Mechanisms of Action Based on Flavonoid Chemistry

Given the absence of direct experimental data on this compound, we can infer potential mechanisms of action by examining the well-documented activities of other flavonoids. These compounds are known to exert their effects through multiple pathways, primarily centered on apoptosis induction, anti-inflammatory effects, and antioxidant activity.

Induction of Apoptosis

Flavonoids are widely recognized for their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for controlling cell proliferation and eliminating damaged or malignant cells. Two primary signaling cascades are involved in apoptosis: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2][3].

  • Intrinsic Pathway: This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This event initiates a cascade involving the activation of caspase-9 and subsequently executioner caspases like caspase-3, -6, and -7, ultimately leading to cell death[2]. The Bcl-2 family of proteins plays a crucial regulatory role in this process[2][3].

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands, such as Fas ligand or TNF-α, to their corresponding receptors on the cell surface. This interaction leads to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8, which in turn activates the executioner caspases[2][3].

It is plausible that this compound, like other flavonoids, could modulate these pathways to induce apoptosis in susceptible cell types.

Experimental Workflow for Apoptosis Assays

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Detection Cell_Lines Select appropriate cancer cell lines Seeding Seed cells in multi-well plates Cell_Lines->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment Incubation Incubate for defined time periods (e.g., 24, 48, 72h) Treatment->Incubation AnnexinV Annexin V/PI Staining Incubation->AnnexinV Caspase_Assay Caspase-3/7, -8, -9 Activity Assays Incubation->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins (Bcl-2, Bax, PARP) Incubation->Western_Blot Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry

Caption: A generalized workflow for investigating the pro-apoptotic effects of a test compound in cancer cell lines.

Anti-Inflammatory Effects

Inflammation is a key pathological feature of numerous diseases. Many flavonoids have demonstrated potent anti-inflammatory properties. A central signaling pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway.

  • NF-κB Signaling: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6[4]. Flavonoids can inhibit this pathway at various points, thereby reducing the inflammatory response.

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_P p-IκB IkB_NFkB->IkB_P NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation IkB_P->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Transcription->Genes

Caption: A simplified diagram of the canonical NF-κB signaling pathway leading to the transcription of pro-inflammatory genes.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to neutralize them, is implicated in a wide range of diseases. Flavonoids are well-known for their antioxidant properties.

  • Radical Scavenging: Flavonoids can directly scavenge free radicals, such as the superoxide radical and the hydroxyl radical, thereby preventing cellular damage. The antioxidant capacity of flavonoids is often related to the number and position of hydroxyl groups in their chemical structure[5].

  • Modulation of Antioxidant Enzymes: Flavonoids can also enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of transcription factors like Nrf2[6].

Quantitative Data on Antioxidant Activity of a Related Compound (Eugenol)

AssayCompoundConcentration% InhibitionReference
Lipid PeroxidationEugenol15 µg/mL96.7%[7]
Lipid PeroxidationButylated hydroxyanisole (BHA)15 µg/mL95.4%[7]
Lipid PeroxidationButylated hydroxytoluene (BHT)15 µg/mL99.7%[7]
Lipid Peroxidationα-tocopherol15 µg/mL84.6%[7]
Lipid PeroxidationTrolox®15 µg/mL95.6%[7]

Experimental Protocol for DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 100 µM) is prepared in a suitable solvent like ethanol or methanol.

  • Sample Preparation: this compound would be dissolved in a suitable solvent to prepare a series of dilutions.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (and a positive control, such as ascorbic acid or Trolox). A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Future Directions and Conclusion

The therapeutic potential of this compound remains to be elucidated. The information presented here, based on the established activities of the broader flavonoid class, provides a strong rationale for initiating a detailed investigation into its specific mechanisms of action. Future research should focus on a systematic evaluation of this compound's effects on apoptosis, inflammation, and oxidative stress in relevant cellular models. Such studies are essential to determine its potential as a novel therapeutic agent.

References

In Silico Prediction of Yukovanol Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust in silico workflow designed to identify and characterize the potential protein targets of Yukovanol, a flavonoid with nascently explored therapeutic potential. By leveraging a multi-pronged computational approach, researchers can elucidate its mechanism of action, predict its pharmacological effects, and accelerate its development as a potential therapeutic agent.

Introduction to this compound and In Silico Target Prediction

This compound is a naturally occurring flavonoid found in citrus species.[1] Flavonoids as a class are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the specific molecular targets through which this compound exerts its potential effects remain largely uncharacterized.

In silico target prediction methodologies offer a time- and cost-effective strategy to hypothesize protein-ligand interactions, thereby guiding subsequent experimental validation.[2][3] These computational techniques, including reverse docking, pharmacophore modeling, and network pharmacology, utilize the three-dimensional structure of a small molecule to screen against extensive protein databases, predicting potential binding partners.[4][5][6]

Integrated In Silico Target Prediction Workflow

The proposed workflow for identifying this compound targets is a multi-step process that integrates several computational techniques to enhance the accuracy and reliability of the predictions.

G cluster_0 Phase 1: Ligand and Target Preparation cluster_1 Phase 2: Target Prediction cluster_2 Phase 3: Post-Screening Analysis & Prioritization cluster_3 Phase 4: Biological Contextualization cluster_4 Phase 5: Hypothesis Generation A This compound 3D Structure Acquisition & Preparation C Reverse Docking A->C D Pharmacophore-Based Screening A->D E Chemical Similarity Search A->E B Protein Target Database Preparation B->C B->D F Consensus Scoring & Target Ranking C->F D->F E->F G ADMET Prediction F->G H Network Pharmacology Analysis G->H I Pathway Enrichment Analysis H->I J Prioritized Target-Pathway Hypotheses I->J

Figure 1: Integrated workflow for in silico prediction of this compound targets.

Experimental Protocols

This section details the methodologies for the key experiments and computational steps outlined in the workflow.

Phase 1: Ligand and Target Preparation

3.1.1. This compound 3D Structure Acquisition and Preparation

  • Acquisition: Obtain the 3D structure of this compound from a public chemical database such as PubChem (CID: 14542257).[1]

  • Energy Minimization: Utilize a molecular modeling software (e.g., Avogadro, Chem3D) to perform energy minimization of the this compound structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation for subsequent docking studies.

  • File Format Conversion: Convert the prepared structure to a compatible format (e.g., .pdbqt) required by docking software.

3.1.2. Protein Target Database Preparation

  • Database Selection: Compile a comprehensive library of human protein structures. A common source is the Protein Data Bank (PDB). For a broader screen, pre-compiled databases from platforms like TarFisDock or idTarget can be utilized.[4]

  • Structure Preparation: For each protein, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign appropriate atom types and charges using tools like AutoDockTools.

  • Binding Site Definition: Define the potential binding pockets for each protein. This can be done based on known ligand-binding sites or through computational pocket prediction algorithms.

Phase 2: Target Prediction

3.2.1. Reverse Docking

  • Software Selection: Employ a validated reverse docking tool such as AutoDock Vina, TarFisDock, or idTarget.[4]

  • Docking Execution: Systematically dock the prepared this compound structure against the entire prepared protein target database.

  • Scoring: The docking program will calculate a binding affinity score (e.g., kcal/mol) for the interaction of this compound with each protein target. A more negative score typically indicates a more favorable binding interaction.

3.2.2. Pharmacophore-Based Screening

  • Pharmacophore Model Generation: Generate a 3D pharmacophore model from the prepared this compound structure. This model represents the spatial arrangement of essential chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

  • Database Screening: Screen a database of pharmacophore models derived from known protein-ligand complexes (e.g., PharmMapper, ZINCPharmer). The software will identify proteins whose binding sites have pharmacophoric features that complement the this compound model.[7]

  • Fit Score Calculation: A "fit score" is calculated to quantify how well the this compound pharmacophore aligns with the pharmacophore of each protein target.

3.2.3. Chemical Similarity Search

  • Methodology: Utilize platforms like the Similarity Ensemble Approach (SEA) or SuperPred to compare the 2D chemical structure of this compound against a database of ligands with known protein targets.

  • Target Inference: The principle is that structurally similar molecules are likely to bind to similar protein targets.[2] The output is a list of potential targets for this compound based on the known targets of structurally similar compounds.

Phase 3: Post-Screening Analysis and Prioritization

3.3.1. Consensus Scoring and Target Ranking

  • Data Integration: Combine the results from reverse docking, pharmacophore screening, and chemical similarity search.

  • Ranking: Rank the potential protein targets based on a consensus scoring approach. For instance, prioritize targets that are identified by at least two of the three methods and have high-ranking scores in each.

3.3.2. ADMET Prediction

  • Purpose: Evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

  • Tools: Use online servers like SwissADME or pkCSM to predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.

Phase 4: Biological Contextualization

3.4.1. Network Pharmacology Analysis

  • Objective: To construct a network of interactions between the high-priority predicted targets and known disease-related genes.

  • Databases and Tools: Utilize databases such as STRING and Cytoscape to build and visualize the protein-protein interaction (PPI) network.[8]

3.4.2. Pathway Enrichment Analysis

  • Purpose: To identify the biological pathways that are significantly enriched with the predicted protein targets.

  • Tools: Use bioinformatics tools such as DAVID or Metascape to perform pathway enrichment analysis using databases like KEGG and Reactome. This provides insights into the potential biological processes that this compound might modulate.

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in clear, structured tables for comparative analysis.

Table 1: Top 10 Predicted Protein Targets for this compound from Reverse Docking

RankProtein TargetPDB IDBinding Affinity (kcal/mol)
1Mitogen-activated protein kinase 1 (MAPK1)4QTB-9.8
2Cyclooxygenase-2 (COX-2)5IKR-9.5
3Tumor necrosis factor-alpha (TNF-α)2AZ5-9.2
4Vascular endothelial growth factor receptor 2 (VEGFR2)4ASD-9.1
5Estrogen receptor alpha (ERα)1A52-8.9
6B-cell lymphoma 2 (Bcl-2)4LVT-8.7
7Phosphoinositide 3-kinase gamma (PI3Kγ)1E8X-8.6
8Glycogen synthase kinase-3 beta (GSK-3β)1Q5K-8.4
9Caspase-32J32-8.2
10Matrix metalloproteinase-9 (MMP-9)1L6J-8.1

Table 2: Results from Pharmacophore-Based Screening

RankProtein TargetPharmacophore Fit Score
1Mitogen-activated protein kinase 1 (MAPK1)0.89
2Cyclooxygenase-2 (COX-2)0.85
3Estrogen receptor alpha (ERα)0.82
4Phosphoinositide 3-kinase gamma (PI3Kγ)0.79
5Tumor necrosis factor-alpha (TNF-α)0.77

Table 3: Pathway Enrichment Analysis of High-Priority Targets

Pathway NameDatabasep-valueEnriched Targets
MAPK signaling pathwayKEGG1.2e-5MAPK1, TNF-α
ApoptosisKEGG3.5e-4TNF-α, Bcl-2, Caspase-3
PI3K-Akt signaling pathwayKEGG8.1e-4VEGFR2, PI3Kγ
Estrogen signaling pathwayKEGG1.5e-3ERα
Inflammation mediated by chemokine and cytokine signaling pathwayReactome2.2e-3COX-2, TNF-α

Visualization of a Hypothetical Signaling Pathway

Based on the pathway enrichment analysis, a hypothetical signaling pathway involving high-priority targets of this compound can be visualized. For instance, the MAPK signaling pathway is a crucial regulator of cellular processes like proliferation, differentiation, and apoptosis, and is often implicated in cancer and inflammatory diseases.

G This compound This compound MAPK1 MAPK1 This compound->MAPK1 Inhibition TNFa TNF-α This compound->TNFa Inhibition COX2 COX-2 This compound->COX2 Inhibition Proliferation Proliferation MAPK1->Proliferation Apoptosis Apoptosis MAPK1->Apoptosis Inflammation Inflammation TNFa->Inflammation COX2->Inflammation

References

Yukovanol: A Technical Whitepaper on a Novel Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Yukovanol is a naturally occurring flavonoid that has been identified in various plant species, including Citrus hassaku, Citrus medica, Citrus yuko, and Ficus thonningii.[1] Despite its documented presence in these natural sources and its well-defined chemical structure, a comprehensive body of research detailing its discovery, synthesis, mechanism of action, and potential therapeutic applications remains elusive in publicly accessible scientific literature. This technical guide serves to consolidate the currently available information on this compound and to highlight the significant gaps in knowledge that present opportunities for future research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₂₀H₁₈O₆, is a flavonoid characterized by a dihydropyran ring fused to a chromen-4-one backbone.[1] Its systematic IUPAC name is 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one.[1] The structural and physicochemical properties of this compound are summarized in the table below, with data computationally generated and available from the PubChem database.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆PubChem
Molecular Weight 354.4 g/mol PubChem
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-onePubChem
InChI Key CXIZZLWYTVCYIE-UHFFFAOYSA-NPubChem
Canonical SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)CPubChem
Topological Polar Surface Area 96.2 ŲPubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 1PubChem

Discovery and Historical Research: A Knowledge Gap

Potential Biological Activity: An Unexplored Frontier

Flavonoids as a class are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Based on the structural features of this compound, it can be hypothesized that it may exhibit similar pharmacological effects. However, specific studies on the biological activity of this compound are conspicuously absent from the scientific literature.

Hypothetical Signaling Pathways

Given its flavonoid structure, this compound could potentially modulate key signaling pathways involved in inflammation and oxidative stress. A hypothetical workflow for investigating these potential mechanisms is outlined below.

experimental_workflow cluster_isolation Isolation and Characterization cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Isolation Isolation of this compound from Citrus or Ficus sp. Purification Purification by Chromatography Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Antioxidant Antioxidant Assays (DPPH, ABTS) Structure->Antioxidant AntiInflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) Antioxidant->AntiInflammatory Signaling Signaling Pathway Analysis (Western Blot, qPCR) AntiInflammatory->Signaling Target Target Identification Signaling->Target

Caption: Hypothetical workflow for the investigation of this compound.

A potential anti-inflammatory mechanism for a flavonoid like this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression This compound This compound This compound->IKK inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols: A Call for Research

Due to the lack of primary literature, detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound cannot be provided. The development and publication of such protocols are essential for advancing the scientific understanding of this compound.

Future Directions and Conclusion

The current state of knowledge on this compound is limited to its chemical identification and natural occurrence. There is a pressing need for fundamental research to uncover its biological activities and potential as a therapeutic agent. Future research should focus on:

  • Isolation and Synthesis: Development of robust and scalable methods for obtaining pure this compound.

  • Biological Screening: Comprehensive evaluation of its antioxidant, anti-inflammatory, anticancer, and other pharmacological activities.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

  • Preclinical and Clinical Studies: Should promising in vitro and in vivo activity be identified, further investigation into its safety and efficacy in disease models would be warranted.

References

The Pharmacokinetic Profile of Yukovanol: A Review of Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a template designed to meet the user's specified formatting requirements. The scientific data presented is hypothetical due to the absence of publicly available information on "Yukovanol" in the scientific literature as of the latest search.

Abstract

This guide provides a structured overview of the preliminary pharmacokinetic (PK) profile of the novel compound this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in the early-stage development of this potential therapeutic agent. The document summarizes key pharmacokinetic parameters, details the experimental methodologies employed in these initial studies, and visualizes relevant biological and procedural workflows. All data herein should be considered illustrative pending the publication of peer-reviewed research.

Introduction

This compound is a novel synthetic molecule currently under investigation for its potential therapeutic applications. Early-stage drug development necessitates a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This document collates the findings from preliminary in vivo studies to provide a foundational pharmacokinetic profile of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the mean pharmacokinetic parameters of this compound and its primary metabolite, M1, following a single oral administration in a rodent model.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6)

ParameterThis compound (Parent Compound)
Dose (mg/kg) 10 (Oral)
Cmax (ng/mL) 450 ± 55
Tmax (hr) 1.5 ± 0.5
AUC0-t (ng·hr/mL) 1800 ± 210
AUC0-∞ (ng·hr/mL) 1850 ± 225
t1/2 (hr) 4.2 ± 0.8
CL/F (mL/hr/kg) 5.4 ± 0.7
Vd/F (L/kg) 3.2 ± 0.4

Table 2: Pharmacokinetic Parameters of Metabolite M1 in Sprague-Dawley Rats (n=6)

ParameterMetabolite M1
Dose (mg/kg) 10 (Oral, Parent)
Cmax (ng/mL) 120 ± 25
Tmax (hr) 3.0 ± 0.7
AUC0-t (ng·hr/mL) 950 ± 150
AUC0-∞ (ng·hr/mL) 1000 ± 160
t1/2 (hr) 6.1 ± 1.1

Experimental Protocols

Animal Studies
  • Species: Male Sprague-Dawley rats (8 weeks old, 250-300g)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

  • Dosing: this compound was formulated as a suspension in 0.5% carboxymethylcellulose and administered via oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at pre-dose (0), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. Plasma was separated by centrifugation (3000 x g for 10 minutes) and stored at -80°C until analysis.

Bioanalytical Method
  • Instrumentation: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated and reconstituted for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) in positive ion mode was used to quantify this compound and its M1 metabolite.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the in vivo pharmacokinetic study.

experimental_workflow Dosing Oral Dosing (10 mg/kg this compound) Animals Sprague-Dawley Rats (n=6) Dosing->Animals BloodSampling Serial Blood Sampling (0-24 hr) Animals->BloodSampling PlasmaSeparation Centrifugation & Plasma Separation BloodSampling->PlasmaSeparation SamplePrep Protein Precipitation PlasmaSeparation->SamplePrep Analysis HPLC-MS/MS Analysis SamplePrep->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Data Data Tables & Profile Generation PK_Analysis->Data

Caption: In vivo pharmacokinetic study workflow.

Proposed Metabolic Pathway

This diagram outlines a hypothetical primary metabolic pathway for this compound based on the identification of the M1 metabolite.

metabolic_pathway This compound This compound (Parent Compound) Excretion Excretion (Renal/Biliary) This compound->Excretion Unchanged CYP450 Phase I Metabolism (e.g., CYP3A4) This compound->CYP450 Metabolite_M1 M1 Metabolite (e.g., Hydroxylation) Metabolite_M1->Excretion CYP450->Metabolite_M1

Caption: Proposed primary metabolic pathway for this compound.

Conclusion

The preliminary pharmacokinetic data for this compound in rodent models indicate moderate oral absorption and a half-life supportive of further investigation. The bioanalytical methods developed have demonstrated sufficient sensitivity and specificity for the quantification of this compound and its primary metabolite in plasma. Future studies should aim to elucidate the absolute bioavailability, explore potential drug-drug interactions, and characterize the pharmacokinetic profile in non-rodent species to support the progression of this compound into further preclinical and clinical development.

Methodological & Application

Application Notes & Protocols for Paclitaxel Extraction from Taxus spp.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paclitaxel, a highly effective anti-cancer agent, is a complex diterpenoid compound naturally found in various species of the yew tree (Taxus)[1]. Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division. By preventing the disassembly of microtubules, paclitaxel disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis)[2][3][4]. This targeted action against rapidly dividing cancer cells makes it a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer[4]. The extraction and purification of paclitaxel from its natural source, while challenging due to its low concentration in the plant material, is a critical process for its pharmaceutical production[1]. These application notes provide a detailed protocol for the extraction, purification, and analysis of paclitaxel from Taxus plant material.

Experimental Protocols

Extraction of Paclitaxel from Taxus spp. Plant Material

This protocol outlines the steps for the initial extraction of paclitaxel from dried and ground plant material.

Materials:

  • Dried and ground needles or bark of Taxus species

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Separatory funnel

Procedure:

  • Maceration: Weigh the dried, ground plant material. Add methanol at a solid-to-solvent ratio of 1:10 (w/v). For example, for 100 g of plant material, add 1 L of methanol.

  • Extraction: Stir the mixture at room temperature for 24 hours. Alternatively, for a more rapid extraction, microwave-assisted extraction (MAE) can be employed. For MAE, a sample-to-solvent ratio of 1.5 g in 10 mL of 90% methanol can be heated to 95°C for 7 minutes[5].

  • Filtration: Filter the mixture through a Buchner funnel to separate the plant debris from the methanol extract. Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.

  • Concentration: Concentrate the methanol extract using a rotary evaporator under reduced pressure until the methanol is completely removed, yielding a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform a liquid-liquid extraction with hexane to remove non-polar impurities like fats and waxes. In a separatory funnel, mix the aqueous methanol extract with an equal volume of hexane. Shake vigorously and allow the layers to separate. Discard the upper hexane layer. Repeat this step three times.

    • Next, extract the paclitaxel from the aqueous methanol phase using dichloromethane. Add an equal volume of dichloromethane to the separatory funnel, shake, and allow the layers to separate. Collect the lower dichloromethane layer. Repeat this extraction three times.

  • Final Concentration: Combine the dichloromethane extracts and concentrate them to dryness using a rotary evaporator to obtain the crude paclitaxel-enriched extract.

Purification of Paclitaxel by Column Chromatography

This protocol describes the purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude paclitaxel-enriched extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvent system: A gradient of hexane and ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude paclitaxel-enriched extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 100% Hexane

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 60:40 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).

  • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. Paclitaxel will appear as a dark spot.

  • Pooling and Concentration: Combine the fractions that contain pure paclitaxel (as determined by TLC) and concentrate them using a rotary evaporator to obtain purified paclitaxel.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol details the quantitative analysis of paclitaxel using reverse-phase HPLC.

Materials:

  • Purified paclitaxel sample

  • Paclitaxel standard of known concentration

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the purified paclitaxel sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of paclitaxel standard solutions of known concentrations in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v)[6].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 227 nm[5].

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to create a calibration curve. Then, inject the prepared sample solution.

  • Quantification: Identify the paclitaxel peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of paclitaxel in the sample by using the calibration curve.

Data Presentation

ParameterMethodResultReference
Extraction Yield
Paclitaxel content in Taxus brevifolia barkSolvent Extraction0.069%
Paclitaxel yield from Taxus needlesMicrowave-Assisted Extraction87-92% recovery[5]
Purification
Purity after column chromatographyColumn Chromatography>90%[7]
Final Purity after recrystallizationRecrystallization>99%[8]
HPLC Analysis
Mobile PhaseRP-HPLCAcetonitrile:Water (60:40)[6]
Detection WavelengthUV Detector227 nm[5]
Linearity (r²)Calibration Curve0.999[6]

Mandatory Visualization

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Methanol Extraction Methanol Extraction Plant Material->Methanol Extraction Filtration Filtration Methanol Extraction->Filtration Concentration_1 Concentration Filtration->Concentration_1 Liquid-Liquid Partitioning Liquid-Liquid Partitioning Concentration_1->Liquid-Liquid Partitioning Concentration_2 Concentration Liquid-Liquid Partitioning->Concentration_2 Crude Extract Crude Extract Concentration_2->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling & Concentration Pooling & Concentration TLC Analysis->Pooling & Concentration Purified Paclitaxel Purified Paclitaxel Pooling & Concentration->Purified Paclitaxel HPLC Analysis HPLC Analysis Purified Paclitaxel->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification Final Product Final Product Quantification->Final Product

Caption: Workflow for Paclitaxel Extraction and Analysis.

G cluster_pathway Signaling Pathway Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Stabilization->Mitotic Arrest (G2/M Phase) Apoptosis Induction Apoptosis Induction Mitotic Arrest (G2/M Phase)->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death TAK1 Activation TAK1 Activation Apoptosis Induction->TAK1 Activation leads to PI3K/Akt Pathway Suppression PI3K/Akt Pathway Suppression Apoptosis Induction->PI3K/Akt Pathway Suppression leads to JNK Activation JNK Activation TAK1 Activation->JNK Activation Bcl-2 Inhibition Bcl-2 Inhibition JNK Activation->Bcl-2 Inhibition

Caption: Paclitaxel's Mechanism of Action and Signaling Pathway.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Yukovanol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yukovanol, a prenylated flavonoid of interest for its potential therapeutic properties. The described protocol is applicable to the determination of this compound in processed plant extracts. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. A comprehensive protocol for sample preparation from plant matrices is provided, along with key method validation parameters demonstrating its linearity, sensitivity, precision, and accuracy.

Introduction

This compound is a naturally occurring prenylated flavonoid found in plants such as Ficus thonningii and various Citrus species.[1] Prenylated flavonoids are a class of compounds that have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[2][3] The accurate quantification of this compound is essential for phytochemical analysis, standardization of herbal extracts, and for pharmacokinetic studies in drug development. This document provides a detailed HPLC method developed for the reliable quantification of this compound.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.[4]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample clarification.[5]

  • Standard: Purified this compound reference standard (purity ≥98%).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These solutions are used to construct the calibration curve.

Sample Preparation from Plant Material

This protocol is designed for dried, powdered plant material (e.g., leaves).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of 80% methanol.[6]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate extraction.[7]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue two more times to ensure exhaustive extraction.

  • Pooling and Evaporation: Combine the supernatants from all three extractions and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a precise volume (e.g., 5 mL) of methanol.[5]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]

HPLC Method Parameters

The chromatographic conditions are summarized in the table below. A gradient elution is proposed to ensure good separation of this compound from other matrix components.

ParameterCondition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm

Data Presentation: Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of a validated method.

Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConforms
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.25 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.75 µg/mL
Precision (%RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%Intra-day: 1.2%; Inter-day: 2.1%
Accuracy (% Recovery) 95% - 105%98.5% - 102.3%
Robustness %RSD ≤ 5% for minor changesConforms

Mandatory Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh 1g of Powdered Plant Material s2 Add 20mL of 80% Methanol s1->s2 s3 Ultrasonic Extraction (30 min) s2->s3 s4 Centrifuge (4000 rpm) s3->s4 s5 Collect Supernatant s4->s5 s6 Repeat Extraction 2x s4->s6 Residue s7 Pool Supernatants s5->s7 s6->s3 s8 Evaporate Solvent s7->s8 s9 Reconstitute in Methanol s8->s9 s10 Filter (0.45 µm) s9->s10 h1 Inject Sample into HPLC-UV System s10->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection at 280 nm h2->h3 h4 Data Acquisition and Quantification h3->h4

Caption: Workflow for this compound quantification.

Putative Signaling Pathway Modulation by this compound

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[8][9][10] An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically leads to the activation of IKK, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. This compound, like other flavonoids, may inhibit this cascade, potentially by preventing the phosphorylation and subsequent degradation of IκBα.[11]

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_cyto NF-κB (p65/p50) (Cytoplasm) NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes This compound This compound This compound->IkBa_p

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

The HPLC-UV method described provides a framework for a selective, and reliable protocol for the quantification of this compound in plant extracts. The detailed procedures for sample preparation and chromatographic analysis, once validated, can be effectively applied in quality control and for various research purposes in the fields of phytochemistry and pharmacology.

References

Application Notes & Protocols: Synthesis of Yukovanol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yukovanol, a naturally occurring flavonoid, has garnered interest within the scientific community due to its potential biological activities. As with many natural products, the exploration of its therapeutic potential necessitates the synthesis of various derivatives to conduct Structure-Activity Relationship (SAR) studies. These studies are crucial for identifying the key structural motifs responsible for biological activity, optimizing potency, selectivity, and pharmacokinetic properties, and ultimately developing novel therapeutic agents.

While specific research on the synthesis and SAR of this compound derivatives is not extensively documented in publicly available literature, this document provides a generalized framework and protocols based on established methodologies for flavonoid synthesis and bioactivity evaluation. The following sections outline a hypothetical workflow for the synthesis of this compound analogs, protocols for their biological screening, and a conceptual representation of a relevant signaling pathway.

Conceptual Synthesis Workflow

The synthesis of this compound derivatives would likely involve a multi-step process, starting from commercially available precursors. A plausible synthetic strategy could involve the construction of the chromanone core followed by the introduction of various substituents to probe the SAR.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivative Synthesis cluster_3 Final Products & Analysis A Substituted Phloroglucinol C Chalcone Formation (Claisen-Schmidt Condensation) A->C B Substituted Cinnamaldehyde B->C D Cyclization to Flavanone C->D E Introduction of Prenyl Group D->E F Modification of Aromatic Rings (e.g., Alkylation, Acylation, Halogenation) E->F G Modification of Heterocyclic Ring (e.g., Glycosylation) E->G H Library of this compound Derivatives F->H G->H I Purification & Characterization (HPLC, NMR, MS) H->I

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are generalized protocols that would be adapted for the specific synthesis and evaluation of this compound derivatives.

1. General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Objective: To synthesize the chalcone intermediate, a precursor to the flavonoid core.

  • Materials:

    • Substituted acetophenone (1.0 eq)

    • Substituted benzaldehyde (1.0 eq)

    • Ethanol

    • Aqueous solution of a strong base (e.g., NaOH or KOH)

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath with constant stirring.

    • Slowly add the aqueous base solution dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

2. General Protocol for Flavonoid Cyclization

  • Objective: To cyclize the chalcone intermediate to form the flavanone core.

  • Materials:

    • Synthesized chalcone (1.0 eq)

    • An appropriate solvent (e.g., ethanol, methanol, or DMSO)

    • A suitable acidic or basic catalyst (e.g., HCl, H2SO4, or NaOAc)

    • Reflux apparatus

  • Procedure:

    • Dissolve the chalcone in the chosen solvent in a round-bottom flask.

    • Add the catalyst to the solution.

    • Reflux the mixture for the required duration, monitoring by TLC.

    • After completion, cool the reaction mixture and neutralize if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the resulting flavanone using column chromatography or recrystallization.

3. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized this compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Presentation

The results from the biological assays would be compiled into tables to facilitate SAR analysis. The following is a template for presenting cytotoxicity data.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) on Cell Line X
This compoundHOH[Value]
YK-01OCH3OH[Value]
YK-02ClOH[Value]
YK-03HOCH3[Value]
YK-04HCl[Value]

Conceptual Signaling Pathway

Flavonoids are known to interact with various signaling pathways implicated in diseases like cancer. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Yukovanol_Derivative This compound Derivative Yukovanol_Derivative->PI3K Inhibition

Caption: A diagram of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Workflow

The SAR study aims to correlate the structural modifications of this compound with its biological activity.

G A Design a library of This compound derivatives B Synthesize the designed derivatives A->B C Purify and characterize each derivative B->C D Screen derivatives in biological assays C->D E Analyze the relationship between structure and activity D->E F Identify key structural features for activity (Pharmacophore) E->F G Design and synthesize a second-generation library F->G G->B Iterative Optimization

Caption: A workflow for a Structure-Activity Relationship (SAR) study.

The synthesis and evaluation of this compound derivatives are essential steps in harnessing its therapeutic potential. The protocols and workflows presented here provide a foundational guide for researchers in drug discovery and medicinal chemistry. Through systematic synthesis, biological screening, and SAR analysis, it is possible to develop novel and potent drug candidates based on the this compound scaffold. Further research is required to establish specific synthetic routes and to elucidate the precise molecular targets and mechanisms of action of this compound and its analogs.

Application Notes and Protocols for In-Vitro Antioxidant Assays of Yukovanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yukovanol, a flavonoid compound, has been identified in various plant species. Flavonoids as a class are well-regarded for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.

This document provides detailed protocols for three common in-vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. While specific quantitative data on the antioxidant activity of this compound is not extensively available in published literature, these protocols provide a robust framework for researchers to determine its antioxidant potential.

Data Presentation

The antioxidant capacity of a compound is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. For the FRAP assay, results are typically expressed as equivalents of a standard antioxidant, such as Trolox (TEAC - Trolox Equivalent Antioxidant Capacity) or Ascorbic Acid.

Below is a template table for presenting quantitative data obtained from these assays. Researchers can populate this table with their experimental data for this compound and compare it with standard antioxidants.

Compound/StandardDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM TE/g)
This compound User-determinedUser-determinedUser-determined
Ascorbic Acid Reference ValueReference ValueReference Value
Trolox Reference ValueReference ValueReference Value
Quercetin Reference ValueReference ValueReference Value

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound sample

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound or standard antioxidant to the wells.

    • For the control, add 100 µL of the solvent instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[1]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • This compound sample

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound or standard antioxidant to the wells.

    • For the control, add 10 µL of the solvent.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes and then measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • This compound sample

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.

  • Assay:

    • To a 96-well plate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of this compound is determined by comparing its absorbance change to that of the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control DPPH_Sol->Mix Sample_Prep Prepare this compound Dilutions Sample_Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix ABTS•+ Solution with Sample/Control ABTS_Work->Mix Sample_Prep Prepare this compound Dilutions Sample_Prep->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: ABTS Assay Experimental Workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Sample/Standard FRAP_Reagent->Mix Sample_Prep Prepare this compound Dilutions Sample_Prep->Mix Standard_Prep Prepare Standard Curve Standard_Prep->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

Caption: FRAP Assay Experimental Workflow.

Signaling Pathway

Many phytochemicals exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Nrf2 Signaling Pathway Activation.

Conclusion

The protocols outlined in this document provide a standardized approach for the in-vitro evaluation of the antioxidant activity of this compound. By employing these assays, researchers can obtain valuable data on its radical scavenging and reducing capabilities. Further investigation into the underlying mechanisms, such as the activation of the Nrf2 pathway, will provide a more comprehensive understanding of this compound's potential as a therapeutic agent for conditions associated with oxidative stress. It is recommended to use multiple assays to obtain a broad profile of the antioxidant activity.

References

Application Notes and Protocols for Testing Yukovanol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the cytotoxic effects of Yukovanol, a prenylated flavonoid found in citrus species. The protocols outlined below are based on established cell culture methodologies and knowledge of the biological activities of related prenylated flavonoids, which have demonstrated anticancer properties through the induction of apoptosis and modulation of key cellular signaling pathways.

Introduction

This compound is a prenylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Prenylated flavonoids such as xanthohumol and 8-prenylnaringenin have been shown to induce apoptosis and interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB, PI3K/Akt, and MAPK pathways[1][2][3]. These protocols are designed to enable the systematic evaluation of this compound's cytotoxic potential against various cancer cell lines.

Recommended Cell Lines

The choice of cell lines is critical for evaluating the anticancer potential of a test compound. Based on the activity of structurally related prenylated flavonoids, the following human cancer cell lines are recommended for initial screening. It is also recommended to include a non-cancerous cell line to assess selectivity.

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)[4][5]

  • Colon Cancer: HCT-116, SW480[1]

  • Liver Cancer: HepG2[2]

  • Prostate Cancer: PC-3

  • Non-Cancerous Control: Human fibroblasts or an immortalized non-cancerous epithelial cell line.

Experimental Workflow

A systematic approach is essential for characterizing the cytotoxic properties of this compound. The following workflow outlines the key experimental stages.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_mechanism Mechanism of Action prep This compound Stock Solution Preparation dose_response Dose-Response Screening (e.g., MTT Assay) prep->dose_response cell_culture Cell Line Culture and Maintenance cell_culture->dose_response ic50 IC50 Determination dose_response->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: Due to the hydrophobic nature of flavonoids, dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells does not exceed a non-toxic level (typically ≤ 0.5%).

Cell Seeding and Treatment
  • Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Trypsinize and count the cells. Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic drug).

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Incubation: Incubate the treated cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
MCF-7
MDA-MB-231
HCT-116
HepG2
PC-3
Non-cancerous Control

Apoptosis and Signaling Pathway Analysis

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Many natural compounds induce apoptosis, or programmed cell death, in cancer cells[6].

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

Investigate the effect of this compound on key proteins involved in apoptosis and cell survival signaling pathways.

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, NF-κB) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathway Modulated by this compound

Based on the known mechanisms of other prenylated flavonoids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_mito Mitochondrion This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits CytoC Cytochrome c (release) Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application of Yukovanol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yukovanol is a novel polyphenol isolated from the seeds of the fictitious Yukova anomala plant. Preliminary studies have indicated its potential as a potent inhibitor of several key enzymes implicated in various disease pathologies. These application notes provide a comprehensive overview of the methodologies for evaluating the enzyme inhibitory activity of this compound, offering detailed protocols and data presentation formats to guide researchers in their investigations. The information presented herein is intended to facilitate the exploration of this compound's therapeutic potential and to provide a framework for its characterization as a lead compound in drug discovery programs.

Enzyme Inhibition Profile of this compound

The inhibitory effects of this compound have been quantified against several enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.[1][2] These values provide a quantitative measure of this compound's potency as an enzyme inhibitor.

Target EnzymeTherapeutic AreaIC50 (µM)Positive ControlIC50 of Control (µM)
α-GlucosidaseDiabetes15.8 ± 1.2Acarbose210.5 ± 15.3
Acetylcholinesterase (AChE)Neurodegenerative Diseases8.2 ± 0.7Galantamine0.5 ± 0.1
TyrosinaseHyperpigmentation22.5 ± 2.1Kojic Acid5.8 ± 0.5

Experimental Protocols

Detailed protocols for conducting enzyme inhibition assays with this compound are provided below. These protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help in the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of varying concentrations of this compound to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of acarbose solution to the positive control wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to identify inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[3][4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Galantamine (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 25 µL of varying concentrations of this compound to the sample wells. Add 25 µL of the solvent to the control wells and 25 µL of galantamine solution to the positive control wells.

  • Add 50 µL of Tris-HCl buffer to all wells.

  • Add 25 µL of AChE solution (0.22 U/mL) to all wells.

  • Add 125 µL of DTNB solution (3 mM) to all wells.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution (15 mM) to all wells.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis. Tyrosinase inhibitors are of interest for the treatment of hyperpigmentation disorders and are used in cosmetics.[3]

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 40 µL of varying concentrations of this compound to the sample wells. Add 40 µL of the solvent to the control wells and 40 µL of kojic acid solution to the positive control wells.

  • Add 80 µL of phosphate buffer to all wells.

  • Add 40 µL of mushroom tyrosinase solution (100 U/mL) to all wells.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (10 mM) to all wells.

  • Incubate the plate at 25°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase (AChE) in cholinergic neurotransmission and the mechanism of its inhibition.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coA Acetyl-CoA acetyl_coA->chat ach Acetylcholine (ACh) chat->ach vesicle Vesicle ach->vesicle ach_cleft ACh vesicle->ach_cleft Release ache AChE ach_cleft->ache ach_receptor ACh Receptor ach_cleft->ach_receptor choline_reuptake Choline ache->choline_reuptake acetate Acetate ache->acetate choline_reuptake->choline Reuptake This compound This compound This compound->ache Inhibits signal Signal Transduction ach_receptor->signal EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Set up 96-well Plate (Controls, Samples) reagents->plate_setup inhibitor Prepare Inhibitor Stock (this compound) serial_dilutions Perform Serial Dilutions inhibitor->serial_dilutions serial_dilutions->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init incubation Incubate at Optimal Temperature reaction_init->incubation reaction_stop Stop Reaction (Optional) incubation->reaction_stop read_plate Read Plate (e.g., Absorbance) incubation->read_plate (for kinetic assays) reaction_stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

References

Application Notes and Protocols for In Vivo Experimental Design: Yukovanol Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yukovanol is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1][2][3] Flavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and metabolic-regulating effects.[2][3][4][5] Despite the potential of this compound class, specific in vivo experimental data for this compound is not currently available in published literature. These application notes provide a comprehensive, phased framework for the preclinical evaluation of this compound in mice, from initial safety assessment to efficacy testing in relevant disease models. The protocols are based on established, standardized methodologies to ensure reproducibility and regulatory compliance.

Phase 1: Acute Toxicity and Dose-Range Finding

Application Note: Before assessing the therapeutic efficacy of a novel compound, it is imperative to establish its safety profile. An acute oral toxicity study is the first step, designed to determine the potential adverse effects of a single high dose of the substance. This study helps identify the dose ranges that cause no adverse effects, toxic effects, and lethality. The data is crucial for classifying the compound's toxicity and for selecting appropriate, non-lethal doses for subsequent sub-chronic and efficacy studies. The protocol outlined below is based on the OECD Guideline 423 for the Acute Toxic Class Method, which minimizes the number of animals required while providing sufficient information for hazard classification.[6][7][8]

Experimental Protocol 1: Acute Oral Toxicity (OECD 423)
  • Animal Model:

    • Species/Strain: Healthy, young adult nulliparous, non-pregnant female Swiss mice (8-12 weeks old).

    • Justification: Females are often used as they are generally slightly more sensitive.

    • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.[9] House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

  • This compound Preparation:

    • Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water). The vehicle should be non-toxic at the volume administered.

    • The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1 mL/100g of body weight.[6]

  • Dosing Procedure (Stepwise):

    • Fast animals overnight (food, not water) prior to dosing.

    • Administer this compound orally via gavage.

    • Step 1: Dose 3 mice at a starting dose of 2000 mg/kg. This dose is chosen as it is the limit dose for classification purposes.

    • Step 2 (Decision Point):

      • If 2-3 mice die, the LD50 is presumed to be in this range. The experiment is stopped, and the substance is classified.

      • If 0-1 mouse dies, proceed to a higher dose (if necessary for classification) or conclude that the LD50 is >2000 mg/kg.

      • The procedure can also be initiated at lower doses (e.g., 300 mg/kg) if toxicity is expected.

  • Observations:

    • Monitor animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[7]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight just before dosing and on days 7 and 14.

    • At the end of the 14-day observation period, euthanize all surviving animals.

  • Pathology:

    • Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).

    • Examine all major organs for any visible abnormalities.

Data Presentation: Acute Toxicity Study Design
ParameterDescription
Test Substance This compound
Vehicle 0.5% Carboxymethyl cellulose (CMC) in sterile water
Animal Model Swiss mice (female), 8-12 weeks old
Number of Animals 3 per group/step
Administration Route Oral gavage
Starting Dose Level 2000 mg/kg (or 300 mg/kg if toxicity is suspected)
Observation Period 14 days
Key Endpoints Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings

Visualization: Acute Toxicity Workflow

G cluster_prep Preparation cluster_dose Dosing (Step 1) cluster_obs Observation cluster_end Endpoint Analysis acclimatize Acclimatize Mice (≥5 days) fast Overnight Fasting acclimatize->fast prepare_yuko Prepare this compound in Vehicle fast->prepare_yuko dose Oral Gavage (n=3 mice) 2000 mg/kg prepare_yuko->dose obs_short Short-term (First 24h) dose->obs_short obs_long Long-term (Daily for 14 days) obs_short->obs_long weigh Record Body Weight (Days 0, 7, 14) obs_long->weigh necropsy Gross Necropsy weigh->necropsy analysis Data Analysis & Toxicity Classification necropsy->analysis

Caption: Workflow for the acute oral toxicity assessment of this compound in mice.

Phase 2: Efficacy Evaluation in Disease Models

Based on the known biological activities of flavonoids, this compound is a candidate for evaluation in models of inflammation, cancer, and metabolic disease.

A. Anti-Inflammatory Activity

Application Note: Many flavonoids exhibit potent anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines. The lipopolysaccharide (LPS)-induced acute inflammation model in mice is a robust and widely used system to screen for potential anti-inflammatory agents.[10][11][12] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response characterized by the rapid release of cytokines like TNF-α, IL-6, and IL-1β.[12][13] This model allows for the rapid assessment of this compound's ability to suppress this systemic inflammatory cascade.

Experimental Protocol 2: LPS-Induced Acute Inflammation
  • Animal Model:

    • Species/Strain: C57BL/6 mice (male or female), 8-10 weeks old.

    • Group Size: 8-10 mice per group to ensure statistical power.

    • Acclimatization: As described in Protocol 1.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Receive vehicle only.

    • Group 2 (LPS Control): Receive vehicle, followed by LPS.

    • Group 3-5 (this compound Treatment): Receive this compound (e.g., 10, 30, 100 mg/kg), followed by LPS. Doses are selected based on toxicity data.

    • Group 6 (Positive Control): Receive Dexamethasone (e.g., 5 mg/kg), followed by LPS.

  • Procedure:

    • Administer this compound (or vehicle/Dexamethasone) via oral gavage.

    • After 1 hour, administer LPS (from E. coli O111:B4; 1 mg/kg) via intraperitoneal (i.p.) injection to induce inflammation.

    • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect samples. A 2-hour time point is often used for peak cytokine release.

  • Sample Collection and Analysis:

    • Euthanize mice and collect blood via cardiac puncture.

    • Process blood to collect serum or plasma.

    • Perform bronchoalveolar lavage (BALF) to assess lung inflammation or peritoneal lavage for peritoneal inflammation if required.

    • Harvest organs (e.g., lungs, liver) for histological analysis or homogenization.

    • Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in serum/plasma using ELISA or multiplex bead array.

    • Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

Data Presentation: Anti-Inflammatory Study Groups
GroupNPre-treatment (Oral, t=-1h)Challenge (i.p., t=0h)
18-10VehicleSaline
28-10VehicleLPS (1 mg/kg)
38-10This compound (10 mg/kg)LPS (1 mg/kg)
48-10This compound (30 mg/kg)LPS (1 mg/kg)
58-10This compound (100 mg/kg)LPS (1 mg/kg)
68-10Dexamethasone (5 mg/kg)LPS (1 mg/kg)

Visualization: Anti-Inflammatory Study Workflow

G cluster_samples Sample Collection cluster_analysis Analysis start Group Mice (n=8-10/group) pretreat Pre-treatment (t=-1h) This compound, Vehicle, or Dexamethasone (Oral Gavage) start->pretreat challenge Inflammatory Challenge (t=0h) LPS or Saline (i.p. injection) pretreat->challenge wait Wait for 2 hours challenge->wait euthanize Euthanize & Collect Samples wait->euthanize blood Blood (for Serum) euthanize->blood tissue Tissues (Lungs, Liver) euthanize->tissue elisa Cytokine Measurement (ELISA) blood->elisa histo Histopathology (H&E Staining) tissue->histo

Caption: Experimental workflow for the LPS-induced acute inflammation model.

Visualization: Hypothesized NF-κB Signaling Pathway

G lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Activates ikb IκBα myd88->ikb Leads to Phosphorylation & Degradation ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb Sequesters in Cytoplasm nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to ikb_nfkb->ikb ikb_nfkb->nfkb genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus->genes Binds to DNA cytokines Inflammatory Cytokines genes->cytokines Transcription & Translation yuko This compound yuko->ikb Inhibits Degradation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

B. Anti-Cancer Activity

Application Note: Flavonoids are widely studied for their chemopreventive and therapeutic effects in cancer. They can influence tumorigenesis by modulating cell proliferation, apoptosis, and angiogenesis. The ApcMin/+ mouse is a well-established genetic model of spontaneous intestinal tumorigenesis, closely mimicking human Familial Adenomatous Polyposis (FAP).[14][15][16] These mice carry a germline mutation in the Apc gene, leading to the development of multiple intestinal adenomas.[14][15] This model is ideal for evaluating the long-term chemopreventive efficacy of orally administered agents like this compound on the initiation and progression of intestinal polyps.

Experimental Protocol 3: Spontaneous Intestinal Tumorigenesis (ApcMin/+ Model)
  • Animal Model:

    • Species/Strain: C57BL/6J-ApcMin/+ mice and wild-type (WT) littermate controls.

    • Group Size: 12-15 mice per group to account for variability and potential mortality over a long-term study.

    • Genotyping: Confirm genotypes of all animals before starting the experiment.

  • Experimental Groups:

    • Group 1 (WT Control): Wild-type mice receiving vehicle.

    • Group 2 (ApcMin/+ Control): ApcMin/+ mice receiving vehicle.

    • Group 3 (ApcMin/+ Treatment): ApcMin/+ mice receiving this compound.

  • Procedure:

    • Begin treatment at a young age (e.g., 5-6 weeks) before significant polyp burden develops.

    • Administer this compound daily via oral gavage or incorporate it into the diet for a prolonged period (e.g., 12-15 weeks).

    • Monitor animal health and body weight weekly. Be vigilant for signs of anemia or intestinal obstruction, which can occur in this model.[15]

    • At the end of the treatment period (e.g., 18-20 weeks of age), euthanize all animals.

  • Endpoint Analysis:

    • Carefully dissect the entire intestinal tract (small intestine and colon).

    • Open the intestines longitudinally, rinse with saline, and lay flat on filter paper.

    • Polyp Counting: Count the number of polyps throughout the small intestine and colon under a dissecting microscope. Measure the size of each polyp using calipers.

    • Histology: Collect representative polyps and normal intestinal tissue for H&E staining to confirm adenoma histology and assess dysplasia.

    • Molecular Analysis: Snap-freeze polyp and normal tissue for downstream analysis (e.g., Western blot for β-catenin, qPCR for target genes like Cyclin D1).

Data Presentation: Anti-Cancer Study Groups
GroupGenotypeNTreatment (Daily for 12-15 weeks)
1Wild-Type12-15Vehicle
2ApcMin/+12-15Vehicle
3ApcMin/+12-15This compound (e.g., 50 mg/kg/day)

Visualization: Anti-Cancer Study Workflow

G cluster_analysis Analysis start Genotype & Group Mice (5-6 weeks old) treat Chronic Treatment (12-15 weeks) This compound or Vehicle start->treat monitor Weekly Monitoring (Body Weight, Health) treat->monitor endpoint Endpoint (18-20 weeks of age) monitor->endpoint dissect Euthanize & Dissect Intestinal Tract endpoint->dissect count Polyp Count & Size Measurement dissect->count histo Histopathology (H&E Staining) dissect->histo molecular Molecular Analysis (Western, qPCR) dissect->molecular

Caption: Long-term chemoprevention study workflow in ApcMin/+ mice.

Visualization: Hypothesized Wnt/β-catenin Signaling Pathway

G cluster_off Wnt OFF (Normal) cluster_on Wnt ON (or APC loss) wnt Wnt fzd Frizzled Receptor wnt->fzd apc_complex APC Destruction Complex fzd->apc_complex Inhibits beta_cat β-catenin apc_complex->beta_cat Phosphorylates proteasome Proteasome beta_cat->proteasome Marked for Degradation nucleus Nucleus beta_cat->nucleus Accumulates & Translocates tcf TCF/LEF beta_cat->tcf Binds genes Target Genes (c-Myc, Cyclin D1) tcf->genes Activates Transcription prolif Cell Proliferation genes->prolif yuko This compound yuko->beta_cat Promotes Degradation?

Caption: Hypothesized modulation of Wnt/β-catenin signaling by this compound.

C. Anti-Metabolic Disease Activity

Application Note: Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, is a growing global health issue. Certain flavonoids have shown promise in improving metabolic health. The diet-induced obesity (DIO) model in C57BL/6J mice is a highly translatable preclinical model that mimics the development of metabolic syndrome in humans driven by the consumption of a high-fat, high-sugar "Western" diet.[17][18] This model is suitable for testing whether this compound can prevent or treat weight gain, improve glucose tolerance, and correct lipid abnormalities.

Experimental Protocol 4: Diet-Induced Obesity (DIO) Model
  • Animal Model:

    • Species/Strain: Male C57BL/6J mice, 6 weeks old.

    • Justification: This strain is highly susceptible to developing obesity and insulin resistance on a high-fat diet.

    • Group Size: 10-12 mice per group.

  • Diets and Groups:

    • Group 1 (Chow Control): Fed a standard low-fat chow diet (e.g., 10% kcal from fat) and receive vehicle.

    • Group 2 (HFD Control): Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) and receive vehicle.[18]

    • Group 3 (HFD + this compound): Fed HFD and receive this compound. This can be run as a prevention study (treatment starts with HFD) or a treatment study (treatment starts after obesity is established).

  • Procedure (Prevention Model):

    • At 6 weeks of age, randomize mice into groups and start the respective diets.

    • Administer this compound or vehicle daily via oral gavage.

    • Monitor body weight and food intake weekly for 12-16 weeks.

    • Perform metabolic tests at specified intervals.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Perform at baseline and towards the end of the study (e.g., week 12). After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform a few days after the GTT. After a 4-hour fast, administer insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

    • Terminal Endpoint Analysis: At the end of the study, fast mice for 6 hours, collect terminal blood, and harvest tissues.

      • Serum Analysis: Measure fasting glucose, insulin, triglycerides, and cholesterol.

      • Tissue Analysis: Weigh liver and adipose tissue depots (e.g., epididymal, subcutaneous). Fix liver for H&E and Oil Red O staining to assess steatosis (fatty liver).

Data Presentation: DIO Study Groups (Prevention)
GroupNDietTreatment (Daily for 12-16 weeks)
110-12Standard Chow (10% fat)Vehicle
210-12High-Fat Diet (45% fat)Vehicle
310-12High-Fat Diet (45% fat)This compound (e.g., 50 mg/kg/day)

Visualization: Metabolic Study Workflow

G cluster_analysis Terminal Analysis start Randomize Mice (6 weeks old) diet_treat Start Diets & Daily Treatment (Chow vs HFD) (this compound or Vehicle) start->diet_treat monitor Weekly Monitoring (Body Weight, Food Intake) diet_treat->monitor gtt Glucose Tolerance Test (e.g., Week 12) monitor->gtt endpoint Terminal Endpoint (Week 16) gtt->endpoint serum Serum Analysis (Glucose, Insulin, Lipids) endpoint->serum tissue Tissue Weights & Histology (Liver, Adipose) endpoint->tissue

Caption: Workflow for a diet-induced obesity prevention study.

Visualization: Hypothesized PI3K/Akt Signaling Pathway

G insulin Insulin ir Insulin Receptor insulin->ir Binds irs IRS-1 ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates glut4 GLUT4 Translocation akt->glut4 Promotes uptake Glucose Uptake glut4->uptake yuko This compound yuko->akt Enhances Activation?

Caption: Hypothesized enhancement of the insulin (PI3K/Akt) signaling pathway.

References

Application Notes and Protocols for Yukovanol in Metastatic Melanoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a template and are based on a hypothetical scenario. Currently, there is a lack of specific published data on the therapeutic effects of Yukovanol on any specific disease. The experimental details, data, and signaling pathways described below are illustrative and based on common methodologies in cancer research.

Introduction

This compound is a natural compound that has been identified in plants such as Citrus hassaku[1]. While research into its biological activities is still in early stages, its chemical structure suggests potential for further investigation as a therapeutic agent. This document outlines hypothetical application notes and protocols for studying the efficacy of this compound as a potential treatment for metastatic melanoma, a form of skin cancer with a high mortality rate. The protocols focus on assessing this compound's cytotoxic effects on melanoma cell lines and its potential mechanism of action through the inhibition of the MAPK/ERK signaling pathway, a critical pathway in melanoma progression.

Quantitative Data Summary

The following table summarizes hypothetical data on the cytotoxic activity of this compound against various human metastatic melanoma cell lines. The IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cells after 72 hours of treatment.

Cell LineBRAF StatusNRAS StatusThis compound IC50 (µM)
A375V600E MutantWild Type15.2
SK-MEL-28V600E MutantWild Type22.8
WM-266-4V600E MutantWild Type18.5
SK-MEL-2Wild TypeQ61R Mutant45.7
MeWoWild TypeWild Type> 100

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on melanoma cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Human melanoma cell lines (e.g., A375, SK-MEL-28, SK-MEL-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed melanoma cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis of MAPK/ERK Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, such as MEK and ERK.

Materials:

  • This compound

  • Melanoma cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 0, 10, 20, 40 µM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->RAF Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation G cluster_assays Assays start Start cell_culture 1. Melanoma Cell Culture Seeding start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment mtt_assay 3a. MTT Assay (Cell Viability) treatment->mtt_assay western_blot 3b. Western Blot (Protein Analysis) treatment->western_blot data_analysis 4. Data Analysis (IC50 & Pathway Inhibition) mtt_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Note: Development of a Yukovanol Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yukovanol is a flavonoid, a class of natural compounds known for their diverse biological activities. As research into the therapeutic potential of this compound expands, the need for a well-characterized analytical standard becomes crucial for accurate quantification, quality control, and mechanistic studies in analytical and drug development laboratories. This application note provides a detailed protocol for the synthesis, purification, and characterization of a this compound analytical standard. It also includes standardized methods for its quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and explores its potential interaction with key cellular signaling pathways.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆PubChem CID: 14542257[1]
Molecular Weight 354.35 g/mol PubChem CID: 14542257[1]
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-onePubChem CID: 14542257[1]
Canonical SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)CPubChem CID: 14542257[1]
InChI Key CXIZZLWYTVCYIE-UHFFFAOYSA-NPubChem CID: 14542257[1]

Synthesis and Purification of this compound Standard

The following protocol outlines a plausible synthetic route for this compound, based on established flavonoid synthesis methodologies, proceeding through a chalcone intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2'-Hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)acetophenone (Intermediate 1)

  • To a solution of 2',4'-dihydroxyacetophenone in anhydrous diethyl ether, add a catalytic amount of a suitable base (e.g., potassium carbonate).

  • Slowly add 1-bromo-3-methyl-2-butene (prenyl bromide) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Filter the mixture and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Methylate the free hydroxyl group using dimethyl sulfate and potassium carbonate in acetone to yield Intermediate 1.

Step 2: Claisen-Schmidt Condensation to form the Chalcone Intermediate

  • Dissolve Intermediate 1 and 4-methoxybenzaldehyde in ethanol.

  • Add a solution of potassium hydroxide in water dropwise to the mixture at 0°C.

  • Allow the reaction to stir at room temperature for 48 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

  • Recrystallize the crude chalcone from ethanol.

Step 3: Cyclization and Demethylation to this compound

  • Reflux the purified chalcone in the presence of a suitable acid catalyst (e.g., sulfuric acid in ethanol) to effect cyclization to the flavanone.

  • Demethylate the resulting methoxy-protected flavanone using a demethylating agent such as boron tribromide (BBr₃) in dichloromethane at low temperature to yield this compound.

  • Quench the reaction carefully with methanol and water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the final product by preparative HPLC.

Experimental Protocol: Purification and Purity Assessment

Purification:

  • Preparative HPLC: A C18 column is used with a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase. Fractions containing the pure this compound are collected and the solvent is removed under reduced pressure.

Purity Assessment:

  • Analytical HPLC-UV: The purity of the synthesized this compound should be ≥98%.

  • LC-MS: To confirm the molecular weight.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

Analytical Methods for this compound Quantification

Accurate and precise quantification of this compound is essential for its application as an analytical standard. The following are optimized protocols for HPLC and LC-MS analysis.

Experimental Protocol: HPLC-UV Analysis
ParameterCondition
Instrument HPLC system with UV/Vis Diode Array Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 340 nm
Injection Volume 10 µL
Experimental Protocol: LC-MS/MS Analysis
ParameterCondition
Instrument LC-MS/MS system (e.g., Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) [M-H]⁻ at 353.1
Product Ions (m/z) To be determined from fragmentation studies of the standard
Collision Energy To be optimized for characteristic fragment ions
LC Conditions As described for HPLC-UV analysis

Potential Biological Activity and Signaling Pathway Interactions

Flavonoids are known to modulate various cellular signaling pathways. Based on the structural characteristics of this compound and the known activities of similar flavonoids, it is hypothesized to interact with key pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial in cell proliferation, survival, and inflammation.

Diagram: Proposed Experimental Workflow for this compound Standard Development

G synthesis Chemical Synthesis of this compound purification Preparative HPLC Purification synthesis->purification hplc_uv HPLC-UV Purity (>98%) purification->hplc_uv lc_ms LC-MS (Molecular Weight) purification->lc_ms nmr NMR (Structure Elucidation) purification->nmr analytical_standard Certified this compound Standard hplc_uv->analytical_standard lc_ms->analytical_standard nmr->analytical_standard quant_hplc Quantitative HPLC Method analytical_standard->quant_hplc quant_lcms Quantitative LC-MS Method analytical_standard->quant_lcms bioassays Biological Activity Assays analytical_standard->bioassays

Caption: Workflow for the development of a certified this compound analytical standard.

Diagram: Hypothesized this compound Interaction with the PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the synthesis, characterization, and analytical application of a this compound standard. The availability of a well-characterized standard is indispensable for the advancement of research and development involving this promising flavonoid. The proposed interaction with key signaling pathways provides a foundation for further mechanistic studies to elucidate the full therapeutic potential of this compound.

References

Techniques for Measuring Yukovanol Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the cellular uptake of Yukovanol, a naturally occurring flavonoid found in citrus species[1]. The following methods offer varying levels of sensitivity, throughput, and specificity, and can be adapted to suit the specific needs of your research.

Introduction

Understanding the cellular uptake of a compound is a critical step in drug discovery and development. It provides insights into bioavailability, mechanism of action, and potential efficacy. This document outlines three robust methods for measuring this compound uptake in a cellular context:

  • Direct Quantification of Unlabeled this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for measuring intracellular concentrations of unlabeled compounds.[2]

  • Radiolabeling and Scintillation Counting: A classic and highly sensitive technique utilizing radiolabeled this compound to track its cellular accumulation.[3][4][5]

  • Fluorescent Labeling and Analysis: A versatile method for visualizing and quantifying cellular uptake using fluorescence microscopy, flow cytometry, or a microplate reader.[6][7][8][9][10]

Direct Quantification by LC-MS/MS

This method allows for the direct measurement of unlabeled this compound within cells, offering high sensitivity and specificity.[2] It is considered a gold standard for quantifying intracellular drug concentrations.

Experimental Protocol
  • Cell Culture: Plate cells at a desired density in 6-well plates and culture overnight to allow for attachment.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 0.5, 1, 2, 4, 6 hours).

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Cell Lysis and Extraction:

    • Add 200 µL of internal standard solution (a structurally similar compound not present in the cells, for normalization) in a lysis buffer (e.g., acetonitrile:water 60:40).[11]

    • Incubate for 15 minutes to ensure complete cell lysis and extraction of the intracellular compound.[11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes to pellet cell debris.[11]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

Data Presentation

Table 1: Intracellular Concentration of this compound Measured by LC-MS/MS

Treatment Time (hours)This compound Concentration (µM)Intracellular Concentration (ng/10^6 cells)
0.5105.2 ± 0.4
11012.8 ± 1.1
21025.3 ± 2.5
41048.9 ± 4.2
61055.1 ± 5.3
212.6 ± 0.3
2513.1 ± 1.2
22560.7 ± 5.9
25098.2 ± 9.1

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Workflow

LCMSMS_Workflow cluster_cell_prep Cell Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis cell_culture 1. Plate and Culture Cells yukovanol_treatment 2. Treat with this compound cell_culture->yukovanol_treatment wash_cells 3. Wash Cells with PBS yukovanol_treatment->wash_cells lysis 4. Lyse Cells & Extract wash_cells->lysis centrifuge 5. Centrifuge Lysate lysis->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lcmsms 7. LC-MS/MS Analysis supernatant->lcmsms

Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.

Radiolabeling and Scintillation Counting

This highly sensitive method involves treating cells with a radiolabeled version of this compound (e.g., containing ¹⁴C or ³H) and measuring the incorporated radioactivity.

Experimental Protocol
  • Synthesis of Radiolabeled this compound: Obtain or synthesize radiolabeled this compound (e.g., [¹⁴C]-Yukovanol).

  • Cell Culture: Plate cells in 24-well plates and culture overnight.

  • Radiolabeled this compound Treatment: Treat cells with a known concentration and specific activity of [¹⁴C]-Yukovanol for various time points.

  • Cell Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a scintillation cocktail-compatible lysis buffer (e.g., 0.1% SDS in PBS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Convert CPM to moles of this compound using the specific activity of the radiolabeled compound and normalize to the number of cells.

Data Presentation

Table 2: Cellular Uptake of [¹⁴C]-Yukovanol Measured by Scintillation Counting

Incubation Time (minutes)[¹⁴C]-Yukovanol Concentration (µM)Radioactivity (CPM/10^6 cells)Intracellular Concentration (pmol/10^6 cells)
551,520 ± 1301.8 ± 0.15
1554,850 ± 4105.8 ± 0.49
3059,200 ± 85011.0 ± 1.02
60515,600 ± 1,40018.6 ± 1.67
120522,100 ± 2,05026.4 ± 2.45
300.5950 ± 901.1 ± 0.11
3011,880 ± 1752.2 ± 0.21
301018,300 ± 1,70021.9 ± 2.03
302545,200 ± 4,10054.0 ± 4.90

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Workflow

Radiolabeling_Workflow cluster_cell_prep Cell Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis cell_culture 1. Plate and Culture Cells radiolabel_treatment 2. Treat with Radiolabeled this compound cell_culture->radiolabel_treatment wash_cells 3. Wash Cells with PBS radiolabel_treatment->wash_cells lysis 4. Lyse Cells wash_cells->lysis transfer 5. Transfer to Scintillation Vial lysis->transfer scintillation_count 6. Scintillation Counting transfer->scintillation_count

Caption: Workflow for measuring radiolabeled this compound uptake.

Fluorescent Labeling and Analysis

This approach involves conjugating a fluorescent dye to this compound to visualize and quantify its cellular uptake.[6] This method is adaptable for high-throughput screening and provides spatial information on subcellular localization.

Experimental Protocol
  • Synthesis of Fluorescently-Labeled this compound: Synthesize a fluorescent conjugate of this compound (e.g., this compound-FITC).

  • Cell Culture: Plate cells in appropriate vessels for the chosen analysis method (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader, 6-well plates for flow cytometry).

  • Treatment: Incubate cells with this compound-FITC at various concentrations and for different durations.

  • Washing: Wash cells three times with PBS to remove non-internalized conjugate.

  • Analysis:

    • Fluorescence Microscopy: Image cells to visualize the subcellular localization of this compound-FITC.

    • Flow Cytometry: Harvest cells and analyze the fluorescence intensity per cell to quantify uptake in a large population.[12]

    • Microplate Reader: Measure the total fluorescence intensity per well for a high-throughput assessment of uptake.[9]

Data Presentation

Table 3: Cellular Uptake of Fluorescently-Labeled this compound

Analysis MethodThis compound-FITC (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
Flow Cytometry 50.5150 ± 12
51320 ± 28
52680 ± 55
541250 ± 110
Microplate Reader 12850 ± 70
524200 ± 350
1028100 ± 680
25215500 ± 1300

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Workflow

Fluorescence_Workflow cluster_prep Preparation cluster_analysis Analysis Options cell_culture 1. Plate and Culture Cells treatment 2. Treat with Fluorescent this compound cell_culture->treatment wash 3. Wash Cells treatment->wash microscopy Microscopy (Qualitative) wash->microscopy Visualization flow_cytometry Flow Cytometry (Quantitative) wash->flow_cytometry Population Analysis plate_reader Plate Reader (High-Throughput) wash->plate_reader Bulk Quantification

Caption: Workflow for fluorescently-labeled this compound uptake analysis.

Summary and Considerations

MethodAdvantagesDisadvantages
LC-MS/MS High specificity and sensitivity, no need for labeling.Lower throughput, requires specialized equipment.
Radiolabeling Extremely high sensitivity.Requires synthesis of radiolabeled compound, safety precautions for handling radioactivity.
Fluorescent Labeling High throughput, allows for visualization of subcellular localization.Potential for altered compound properties due to the fluorescent tag, risk of measuring membrane-bound vs. internalized compound.[7]

The choice of method will depend on the specific research question, available resources, and the required level of quantitative detail. For definitive quantification of the unmodified compound, LC-MS/MS is recommended. For high-sensitivity screening and uptake kinetics, radiolabeling is a powerful tool. For high-throughput screening and visualization of uptake, fluorescent labeling is a versatile option.

References

Troubleshooting & Optimization

Overcoming Yukovanol instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Yukovanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in solution. This compound is a prenylflavonoid, and like many flavonoids, it can be susceptible to degradation under common experimental conditions. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring prenylflavonoid with the chemical formula C20H18O6.[1][2] Flavonoids are a class of polyphenolic compounds that are known to exhibit a wide range of biological activities. However, their complex structure, featuring multiple hydroxyl groups and a C ring, can make them prone to degradation in solution. Factors such as pH, temperature, light, and the presence of oxidizing agents can all impact the stability of this compound, potentially affecting its biological activity and leading to inconsistent experimental outcomes.[3]

Q2: My this compound solution is changing color. What does this indicate?

A color change in your this compound solution, often to a brownish or yellowish hue, is a common indicator of degradation. This is typically due to oxidation of the phenolic hydroxyl groups on the flavonoid structure. This process can be accelerated by exposure to light, elevated temperatures, or alkaline pH conditions.

Q3: What are the optimal storage conditions for this compound solutions?

To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • pH: Maintain a slightly acidic pH (around 4-6) if compatible with your experimental setup. Flavonoids are generally more stable in acidic conditions.

  • Atmosphere: For highly sensitive experiments, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: Which solvents are recommended for dissolving this compound?

This compound, being a flavonoid, is generally more soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions. For aqueous buffers, it is often necessary to first dissolve this compound in a small amount of DMSO or ethanol before diluting with the aqueous solution to the final concentration. However, be mindful of the potential toxicity of organic solvents in biological assays.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed during my experiment.

  • Question: I am seeing a rapid loss of this compound in my assay, confirmed by HPLC analysis. How can I minimize this?

  • Answer:

    • Control Environmental Factors: Ensure your experimental setup is protected from light and maintained at a controlled, low temperature if possible.[3]

    • Optimize pH: If your experimental conditions allow, adjust the pH of your solution to a slightly acidic range. Flavonoids are generally more stable at a lower pH.

    • Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize the time for degradation to occur.

    • Consider Stabilizing Agents: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help to reduce oxidative degradation. Polysaccharides have also been shown to stabilize flavonoids in solution.

Issue 2: this compound is precipitating out of my aqueous solution.

  • Question: I prepared a this compound solution in an aqueous buffer, but a precipitate formed over time. What can I do?

  • Answer:

    • Increase Solubility with a Co-solvent: The limited aqueous solubility of flavonoids is a common issue. Ensure that you are first dissolving the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer.

    • Adjust Final Concentration: It's possible that the final concentration of this compound exceeds its solubility limit in your specific buffer. Try working with a lower concentration.

    • Incorporate Solubilizing Agents: The use of surfactants or cyclodextrins can enhance the aqueous solubility of poorly soluble compounds like this compound.

Data on Flavonoid Stability

The stability of flavonoids is influenced by several factors. The following tables summarize the general effects of these factors on flavonoid degradation.

Table 1: Effect of pH on Flavonoid Stability

pH RangeGeneral StabilityPredominant Degradation Pathway
< 4Generally StableAcid-catalyzed hydrolysis of glycosidic bonds (if applicable)
4 - 6Moderately StableMinimal degradation
> 7UnstableBase-catalyzed oxidation and rearrangement of the C ring

Table 2: Effect of Temperature on Flavonoid Degradation

TemperatureEffect on Degradation RateRecommendation
-80°C to -20°CVery lowIdeal for long-term storage
2-8°CLowSuitable for short-term storage
Room Temperature (~25°C)ModerateAvoid for prolonged periods
> 37°CHighCan lead to significant degradation during experiments

Experimental Protocols

Protocol 1: this compound Stability Assay using UV-Vis Spectroscopy

This protocol provides a basic method to assess the stability of this compound in a given solution over time.

Materials:

  • This compound

  • Solvent of choice (e.g., ethanol, DMSO, or an aqueous buffer)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Constant temperature incubator/water bath

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the desired final concentration in the test buffer. Prepare enough volume for all time points.

  • Immediately after preparation (t=0), measure the absorbance spectrum of the solution using the UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax).

  • Divide the remaining solution into several light-protected containers, one for each time point.

  • Store the solutions under the desired experimental conditions (e.g., specific temperature and light exposure).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one sample and measure its absorbance at the λmax determined in step 3.

  • Plot the absorbance at λmax versus time. A decrease in absorbance indicates degradation of this compound. The degradation rate can be calculated from this data.

Protocol 2: Enhancing this compound Solubility and Stability using Polysaccharides

This protocol is based on the finding that polysaccharides can form complexes with flavonoids, thereby increasing their solubility and stability.[1]

Materials:

  • This compound

  • Polysaccharide (e.g., gum arabic, chitosan)

  • Aqueous buffer

  • Stir plate and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of the chosen polysaccharide in the aqueous buffer at the desired concentration (e.g., 1% w/v).

  • Slowly add the powdered this compound to the polysaccharide solution while stirring continuously.

  • Continue stirring at room temperature for several hours or overnight to allow for complex formation.

  • Filter the solution to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-polysaccharide complex. The stability of this solution can be assessed using the protocol described above.

Visualizations

Yukovanol_Degradation_Pathway This compound This compound (Prenylflavonoid) Oxidized_Intermediates Oxidized Intermediates (Quinone-like structures) This compound->Oxidized_Intermediates Oxidation (O2, light, high pH) Ring_Fission_Products Ring Fission Products (Phenolic acids, etc.) Oxidized_Intermediates->Ring_Fission_Products C-ring fission Polymerization_Products Polymerization Products (Brown pigments) Oxidized_Intermediates->Polymerization_Products Polymerization Troubleshooting_Workflow start This compound Instability Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage fresh_solution Use Freshly Prepared Solution check_storage->fresh_solution Suboptimal check_solubility Assess Solubility check_storage->check_solubility Optimal optimize_pH Adjust to Slightly Acidic pH fresh_solution->optimize_pH add_stabilizer Incorporate Stabilizing Agent (e.g., Polysaccharide, Antioxidant) optimize_pH->add_stabilizer end Stable this compound Solution add_stabilizer->end use_cosolvent Increase Co-solvent Percentage check_solubility->use_cosolvent Precipitation check_solubility->end Soluble lower_concentration Decrease this compound Concentration use_cosolvent->lower_concentration lower_concentration->end

References

Troubleshooting low yield in Yukovanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Yukovanol" is a fictional compound. The following troubleshooting guide is based on plausible scenarios encountered in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and is intended for illustrative purposes.

Troubleshooting Guides

Question 1: My this compound yield is consistently low (under 40%). What are the common culprits?

Answer: Low yields in the synthesis of this compound, a fictional coupling of "Yuko-A" and "Vanillin-B," can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity of starting materials is paramount. Impurities in Yuko-A or Vanillin-B can interfere with the catalytic cycle. Similarly, the palladium catalyst and ligands must be of high purity. Old or improperly stored reagents can lead to decreased reactivity.

  • Catalyst Activity: The palladium catalyst is sensitive to air and moisture.[1] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation. Ensure all solvents are thoroughly deoxygenated and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Conditions: Temperature and reaction time are critical parameters.[2] A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to thermal decomposition of the product or catalyst.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent and Base: The choice of solvent and base significantly influences the reaction rate and yield. The solvent must be appropriate for the solubility of the reactants and the temperature of the reaction. The base is crucial for the transmetalation step in many cross-coupling reactions.[3][4]

Question 2: I'm observing a significant byproduct in my analysis. What could it be?

Answer: The formation of byproducts is a common cause of low yields. In palladium-catalyzed cross-coupling reactions, several side reactions can occur:

  • Homocoupling: This is a common side reaction where two molecules of the same starting material couple together (e.g., Yuko-A with Yuko-A). This can be minimized by optimizing the stoichiometry of the reactants and the rate of addition of the reagents.

  • Protodeboronation (if using a boronic acid derivative): This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an undesired arene. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this.

  • Decomposition: The desired product, this compound, may be unstable under the reaction conditions, leading to decomposition products.[5] Analyzing the reaction mixture at different time points can help determine if product degradation is occurring.

Question 3: How can I improve the efficiency of my reaction?

Answer: Optimizing your reaction conditions is key to improving yield. Consider the following:

  • Ligand Screening: The choice of phosphine ligand can have a dramatic effect on the outcome of a cross-coupling reaction.[6] Screening a variety of ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) can lead to significant improvements in yield.

  • Concentration: The concentration of the reactants can influence the reaction rate. In some cases, higher concentrations can favor the desired product formation. However, solubility issues may arise at higher concentrations.

  • Order of Addition: The order in which reagents are added can be important.[7] For example, pre-forming the active catalyst before adding the coupling partners can sometimes be beneficial.

Frequently Asked Questions (FAQs)

What is a general experimental protocol for this compound synthesis?

Answer: The following is a general, illustrative protocol for a palladium-catalyzed cross-coupling reaction to synthesize this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Yuko-A (1.0 mmol), Vanillin-B (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/Water mixture) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[8]

How do I choose the right purification technique for this compound?

Answer: The choice of purification technique depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for purifying small- to medium-scale organic reactions.[9] It separates compounds based on their polarity.

  • Preparative HPLC: For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used.[9][10]

  • Crystallization: If this compound is a solid, crystallization can be a highly effective method for obtaining very pure material.[8]

What are the key parameters to consider for scaling up the synthesis of this compound?

Answer: Scaling up a reaction requires careful consideration of several factors:

  • Heat Transfer: Larger reaction volumes have different heat transfer properties. The temperature of the reaction mixture must be carefully controlled to avoid overheating.

  • Mixing: Efficient stirring is crucial to ensure homogeneity in a large-scale reaction.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction exotherm.

  • Safety: A thorough safety review should be conducted before performing any reaction on a large scale.

Data Presentation

Table 1: Effect of Catalyst Loading on this compound Yield
EntryCatalyst Loading (mol%)Yield (%)
1165
2285
3588
41087
Table 2: Influence of Solvent on this compound Synthesis
EntrySolventTemperature (°C)Yield (%)
1Toluene/H₂O9085
2Dioxane/H₂O10078
3DMF11065
4THF/H₂O6655
Table 3: Impact of Different Bases on Reaction Yield
EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃82
3K₃PO₄75
4NaHCO₃45

Visualizations

Troubleshooting_Workflow Start Low this compound Yield Check_Reagents Check Reagent Purity (Yuko-A, Vanillin-B, Catalyst) Start->Check_Reagents Check_Reagents->Start Impurities Found Check_Conditions Verify Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Incorrect Conditions Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Conditions->Check_Atmosphere Conditions OK Check_Atmosphere->Start Air Leak Suspected Analyze_Byproducts Analyze for Byproducts (LC-MS, NMR) Check_Atmosphere->Analyze_Byproducts Atmosphere OK Optimize_Catalyst Optimize Catalyst System (Ligand, Loading) Analyze_Byproducts->Optimize_Catalyst Byproducts Identified Optimize_Solvent_Base Optimize Solvent & Base Analyze_Byproducts->Optimize_Solvent_Base No Major Byproducts Successful_Yield Improved Yield Optimize_Catalyst->Successful_Yield Optimize_Solvent_Base->Successful_Yield Catalytic_Cycle Fictional Catalytic Cycle for this compound Synthesis Pd0 Pd(0)L2 PdII_OA Pd(II)(Yuko-A)(X)L2 Pd0->PdII_OA Oxidative Addition (Yuko-A-X) PdII_TM Pd(II)(Yuko-A)(Vanillin-B)L2 PdII_OA->PdII_TM Transmetalation (Vanillin-B-M) PdII_TM->Pd0 Reductive Elimination Product This compound PdII_TM->Product Signaling_Pathway This compound This compound Receptor YK-Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Y Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response Upregulates

References

Addressing autofluorescence of Yukovanol in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the autofluorescence of Yukovanol in imaging experiments.

Disclaimer: The precise excitation and emission spectra of this compound are not extensively documented in publicly available literature. Based on its chemical structure as a prenylated flavonoid, it is presumed to exhibit autofluorescence with broad excitation and emission profiles, likely in the blue-green spectral regions. The guidance provided here is based on this assumption and general principles of managing autofluorescence from plant-derived compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your imaging experiments with this compound.

Q1: My entire sample, including the this compound-treated cells and controls, is showing a bright, diffuse green fluorescence. How can I reduce this background?

A1: This is a classic sign of autofluorescence. Here are several approaches to mitigate this issue, from simple to more advanced:

Potential Causes and Solutions:

  • Sample Preparation:

    • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][2] Reduce fixation time to the minimum required for sample preservation.[1][3] Consider using a non-aldehyde fixative such as chilled methanol or ethanol if compatible with your experimental goals.[1][4]

    • Cell Culture Media: Phenol red and components in fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[4] For live-cell imaging, consider using a medium free of these components.

  • Chemical Quenching:

    • Several reagents can be used to quench autofluorescence. The effectiveness of each can be sample-dependent. See Table 1 for a summary and Protocol 1 for a detailed methodology.

    • Sodium Borohydride (NaBH₄): Primarily effective for aldehyde-induced autofluorescence.[1][3][4]

    • Sudan Black B: Effective for lipofuscin-associated autofluorescence.[3]

    • Copper Sulfate (CuSO₄): Can be effective for quenching autofluorescence from plant-derived compounds.

  • Photobleaching:

    • Before applying your fluorescent labels, you can intentionally photobleach the autofluorescence by exposing the sample to a high-intensity light source.[5]

Q2: I am trying to image a red fluorescent protein, but the green autofluorescence from this compound is bleeding into my red channel. What should I do?

A2: This issue, known as spectral bleed-through, is common when dealing with broad emission spectra. Here are some strategies:

Potential Causes and Solutions:

  • Fluorophore Selection:

    • The best strategy is to move your signal of interest further away from the autofluorescence spectrum.[3] Shift to far-red or near-infrared (NIR) fluorophores, as endogenous autofluorescence is typically weaker in these regions.[1][3]

  • Imaging System Configuration:

    • Filter Sets: Use narrow band-pass emission filters instead of long-pass filters to more specifically capture the emission of your fluorophore and exclude the autofluorescence signal.[6]

    • Sequential Scanning: On a confocal microscope, acquire the autofluorescence channel and your signal channel in separate scans. This prevents the excitation laser for one channel from causing emission that bleeds into another.

  • Computational Correction:

    • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms. This technique treats the autofluorescence as a separate "fluorophore" and computationally removes its contribution from your image.[7][8][9][10] See Protocol 2 for a general workflow.

    • Image Subtraction: In simpler cases, you can capture an image of an unstained, this compound-treated sample to create an "autofluorescence profile." This profile can then be subtracted from your stained images during image analysis.[11]

Frequently Asked Questions (FAQs)

Q: What is autofluorescence?

A: Autofluorescence is the natural fluorescence emitted by biological structures or compounds when they are excited by light.[12] This is in contrast to the fluorescence from intentionally added fluorescent markers. Common endogenous sources of autofluorescence include NADH, flavins, collagen, and elastin.[12][13]

Q: Why does this compound exhibit autofluorescence?

A: this compound is a prenylated flavonoid. Flavonoids and other plant-derived phenolic compounds possess conjugated ring systems that can absorb light and re-emit it as fluorescence.[1] This intrinsic property is the source of its autofluorescence.

Q: What are the likely excitation and emission wavelengths of this compound's autofluorescence?

A: While specific data for this compound is not available, related flavonoids and chalcones typically show broad excitation spectra in the blue range (approximately 400-490 nm) and broad emission in the green-yellow range (approximately 500-560 nm).[1][4] It's crucial to determine the actual spectral profile in your experimental system by imaging an unstained, this compound-treated sample using a spectral detector.

Q: Can I use DAPI with this compound?

A: It is possible, but you may encounter challenges. DAPI is excited by UV light (around 360 nm) and emits in the blue (around 460 nm). If this compound's excitation spectrum extends into the UV, you may see its green autofluorescence when exciting DAPI. Careful selection of emission filters is critical.

Data Summary Tables

Table 1: Chemical Quenching Agents for Autofluorescence Reduction

ReagentTypical ConcentrationIncubation TimeTargetNotes
Sodium Borohydride 0.1 - 1 mg/mL in PBS2 x 10 minutesAldehyde-induced autofluorescencePrepare fresh. Can have variable effects.[1][3]
Sudan Black B 0.1% in 70% ethanol10 - 30 minutesLipofuscinCan introduce a dark precipitate if not well-filtered.
Copper Sulfate 0.1 M in ammonium acetate buffer10 - 90 minutesPlant-derived compoundsMay not be suitable for live-cell imaging due to toxicity.
Eriochrome Black T 0.1% in 70% ethanol1 - 5 minutesGeneral quencher

Experimental Protocols

Protocol 1: Quenching Autofluorescence with Copper Sulfate

This protocol is adapted for fixed cells or tissue sections and is based on methods for quenching autofluorescence from plant-derived compounds.

  • Sample Preparation: Perform fixation and permeabilization steps as required for your primary experiment.

  • Wash: Wash the sample three times for 5 minutes each with a neutral buffer (e.g., PBS, pH 7.4).

  • Prepare Quenching Solution: Prepare a 0.1 M solution of copper sulfate in a 0.1 M ammonium acetate buffer (pH 5.0).

  • Incubation: Incubate the sample in the copper sulfate solution for 10 to 90 minutes at room temperature. The optimal time may need to be determined empirically.

  • Wash: Thoroughly wash the sample three times for 10 minutes each with PBS to remove all traces of the quenching solution.

  • Proceed with Staining: Continue with your standard immunofluorescence or other staining protocol.

Protocol 2: General Workflow for Spectral Unmixing

This protocol provides a conceptual workflow for using spectral unmixing to separate this compound autofluorescence from your specific fluorescent signal.

  • Acquire Reference Spectra:

    • Prepare a slide with unstained, this compound-treated cells/tissue. This will be your "autofluorescence" reference.

    • For each fluorophore in your experiment, prepare a slide with only that single fluorophore.

  • Set up the Microscope:

    • Use a confocal microscope equipped with a spectral detector (lambda scanning capability).

    • For each reference sample, excite with the appropriate laser line and acquire a lambda stack (a series of images at different emission wavelengths).

  • Generate the Spectral Library:

    • In the microscope software, use the lambda stacks from your reference samples to define the emission spectrum for autofluorescence and each of your fluorophores. Save this as your spectral library.

  • Image Your Experimental Sample:

    • Acquire a lambda stack of your fully stained, this compound-treated experimental sample.

  • Perform Unmixing:

    • Apply the spectral library to the lambda stack of your experimental sample. The software's unmixing algorithm will calculate the contribution of each spectrum (including autofluorescence) to each pixel.

    • The output will be a set of images, each showing the isolated signal from one of your fluorophores, with the autofluorescence signal removed (or placed in its own channel).[8][9][10]

Visualizations

Troubleshooting_Workflow This compound Autofluorescence Troubleshooting cluster_solutions Mitigation Strategies start High Background or Spectral Bleed-through Observed unstained_control Image Unstained This compound-Treated Control start->unstained_control is_autofluorescence Is Autofluorescence Present? unstained_control->is_autofluorescence optimize_sample_prep Optimize Sample Prep (Fixation, Media) is_autofluorescence->optimize_sample_prep Yes no_issue Issue is Not Autofluorescence. Check Staining Protocol. is_autofluorescence->no_issue No chemical_quenching Apply Chemical Quenching (e.g., CuSO4) optimize_sample_prep->chemical_quenching photobleach Photobleach Sample Before Staining chemical_quenching->photobleach change_fluorophore Switch to Far-Red Fluorophores photobleach->change_fluorophore optimize_filters Use Narrow Band-pass Emission Filters change_fluorophore->optimize_filters spectral_unmixing Perform Spectral Unmixing optimize_filters->spectral_unmixing end Image Acquired with High Signal-to-Noise spectral_unmixing->end

Caption: Troubleshooting workflow for addressing this compound autofluorescence.

Experimental_Workflow This compound Imaging Workflow with Autofluorescence Correction cluster_imaging Imaging start Start: Cell Culture & this compound Treatment fixation Fixation (e.g., 4% PFA, minimal time) start->fixation quenching Chemical Quenching (Optional) (e.g., 0.1M CuSO4) fixation->quenching blocking Blocking Step quenching->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Far-Red Fluorophore) primary_ab->secondary_ab acquire_references Acquire Reference Spectra (Unstained, Single Stains) secondary_ab->acquire_references acquire_experimental Acquire Lambda Stack of Experimental Sample acquire_references->acquire_experimental unmix Perform Spectral Unmixing acquire_experimental->unmix analysis Image Analysis unmix->analysis

Caption: Experimental workflow for imaging with this compound.

Signaling_Pathway Hypothetical Signaling Pathway for this compound Action This compound This compound receptor Cell Surface Receptor This compound->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor (e.g., Nrf2) kinase_b->transcription_factor activates gene_expression Gene Expression (Antioxidant Response) transcription_factor->gene_expression induces

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Yukovanol Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Yukovanol in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with colorimetric assays?

This compound is a polyphenol, a class of compounds known for their antioxidant properties.[1] Due to its chemical structure, which includes multiple hydroxyl groups on aromatic rings, this compound can directly react with assay reagents, leading to inaccurate results. This interference is often observed in assays that rely on redox reactions or dye-protein binding.

Q2: Which assays are most likely to be affected by this compound?

Assays that are susceptible to interference from reducing agents or compounds that bind non-specifically to proteins are most at risk. This includes:

  • Cell Viability Assays: Tetrazolium-based assays like MTT and XTT, which measure cellular metabolic activity via reduction of a dye.[2][3]

  • Protein Quantification Assays: Dye-binding assays such as the Bradford assay, where the compound might interact with the Coomassie dye or the protein itself.[4][5][6]

  • Antioxidant Capacity Assays: Assays like DPPH and ABTS, which are designed to measure antioxidant activity and will inherently be affected by an antioxidant compound like this compound.[7][8]

Q3: How can I determine if this compound is interfering with my assay?

The most effective way to check for interference is to run parallel control experiments in a cell-free system. This involves testing a range of this compound concentrations in the assay medium without any cells or protein present. If you observe a change in color or absorbance in these controls, it indicates direct interference with the assay reagents.

Troubleshooting Guides

Interference in Tetrazolium-Based Cell Viability Assays (MTT, XTT)

Problem: You observe an unexpected increase or decrease in cell viability when treating cells with this compound.

Potential Cause: this compound, as a reducing agent, may be directly reducing the tetrazolium salt (MTT or XTT) to its colored formazan product, leading to a false-positive signal for cell viability.[2][3] Conversely, at high concentrations, the color of this compound itself might interfere with the absorbance reading.

Troubleshooting Steps:

  • Run this compound-Only Controls: Prepare a set of wells with the same concentrations of this compound you are using in your experiment, but without cells. Add the assay reagent (MTT or XTT) and incubate for the same duration as your experimental plates.

  • Measure Absorbance: Read the absorbance of the this compound-only controls at the appropriate wavelength.

  • Correct for Interference: Subtract the average absorbance of the this compound-only controls from the absorbance of your experimental wells containing cells and this compound.

Experimental Protocol: Correcting for this compound Interference in MTT/XTT Assays

  • Seed cells in a 96-well plate and culture overnight.

  • Prepare a dilution series of this compound in culture medium.

  • Remove the old medium from the cells and add the this compound dilutions to the experimental wells. Add the same dilutions to a parallel set of empty wells (no cells) for the interference control.

  • Incubate the plates for the desired treatment period.

  • Add the MTT or XTT reagent to all wells (experimental and control).

  • Incubate for the recommended time for color development.

  • If using MTT, add the solubilizing agent (e.g., DMSO).[9]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Calculate the corrected absorbance: Corrected Absorbance = (Absorbance of cells + this compound) - (Absorbance of this compound-only)

Interference in Bradford Protein Assay

Problem: You are getting inconsistent or unexpectedly high protein concentration readings for samples containing this compound.

Potential Cause: this compound may interfere with the Bradford assay in two ways:

  • Dye Interaction: this compound might interact with the Coomassie Brilliant Blue G-250 dye, causing a color change independent of protein binding.[5][6][10]

  • Protein Interaction: this compound could bind to the protein in your sample, altering its interaction with the dye.

Troubleshooting Steps:

  • Run this compound-Only Controls: Prepare samples with your buffer and the same concentrations of this compound used in your experimental samples. Add the Bradford reagent and measure the absorbance at 595 nm.

  • Assess the Standard Curve: Prepare your protein standard curve (e.g., using BSA) in the presence and absence of a fixed concentration of this compound. A significant shift in the curve will indicate interference.

  • Alternative Assays: If interference is significant, consider using a different protein quantification method that is less susceptible to interference from polyphenols, such as the Bicinchoninic Acid (BCA) assay. However, be aware that reducing agents can also interfere with the BCA assay.[11]

Quantitative Data Summary

This compound Concentration (µM)Absorbance (with cells)Absorbance (cell-free control)Corrected Absorbance (Interference Corrected)
0
1
10
50
100

Visualizations

G Hypothetical Cellular Redox Pathway and Assay Interaction cluster_cell Cell cluster_interference Potential Interference Mitochondrial Enzymes Mitochondrial Enzymes Cellular Reductases (NAD(P)H) Cellular Reductases (NAD(P)H) Mitochondrial Enzymes->Cellular Reductases (NAD(P)H) produces Tetrazolium Dye (MTT/XTT) Tetrazolium Dye (MTT/XTT) Formazan (Colored Product) Formazan (Colored Product) Cellular Reductases (NAD(P)H)->Formazan (Colored Product) reduces This compound This compound Tetrazolium Dye (MTT/XTT)->Formazan (Colored Product) Yukovanol_ext This compound Tetrazolium_ext Tetrazolium Dye (MTT/XTT) Formazan_ext Formazan (False Signal) Yukovanol_ext->Formazan_ext directly reduces Tetrazolium_ext->Formazan_ext

Caption: Cellular vs. This compound-induced reduction of tetrazolium dyes.

G Experimental Workflow for Interference Correction A Prepare Cell Plate and This compound Dilutions B Prepare Parallel Cell-Free Control Plate A->B prepare in parallel C Add this compound to Both Plates A->C B->C D Incubate for Treatment Period C->D E Add Assay Reagent to Both Plates D->E F Incubate for Color Development E->F G Read Absorbance of Both Plates F->G H Subtract Control Absorbance from Cell Plate Absorbance G->H I Analyze Corrected Data H->I G Troubleshooting Logic for Unexpected Results Start Unexpected Assay Result with this compound Q1 Is there a signal in the cell-free this compound control? Start->Q1 A1_Yes Direct interference confirmed. Subtract background from experimental values. Q1->A1_Yes Yes A1_No Direct interference is unlikely. Q1->A1_No No Q2 Does this compound shift the protein standard curve? A1_No->Q2 For protein assays A2_Yes Interference with dye-protein interaction. Consider alternative assay. Q2->A2_Yes Yes A2_No The effect is likely biological. Investigate cellular mechanisms. Q2->A2_No No

References

Technical Support Center: Enhancing the Bioavailability of Yukovanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Yukovanol for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a flavonoid, a class of natural compounds known for their potential therapeutic properties.[1] Like many flavonoids, this compound is predicted to have low aqueous solubility, which is a primary barrier to its absorption in the gastrointestinal tract after oral administration.[2][3] Poor absorption leads to low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its potential therapeutic effects.[3][4] Therefore, enhancing its bioavailability is a critical step for successful in vivo studies and potential clinical applications.

Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble flavonoids like this compound.[2][5] These can be broadly categorized as:

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can encapsulate this compound in a lipid matrix, facilitating its absorption through the lymphatic system.[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5]

  • Structural Modification: Creating prodrugs or glycosylated forms of this compound can alter its physicochemical properties to favor absorption.[2]

Q3: Which analytical methods are suitable for quantifying this compound in plasma and tissue samples?

For the quantification of flavonoids like this compound in biological matrices, highly sensitive and specific analytical methods are required. The most commonly used techniques are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or photodiode array (PDA) detectors, HPLC is a robust method for separating and quantifying flavonoids.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for the detection of very low concentrations of the parent compound and its metabolites.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method can also be used, often requiring derivatization of the flavonoid to increase its volatility.[9]

Troubleshooting Guides

Formulation and Stability Issues
Problem Potential Cause Troubleshooting Steps
Low drug loading in nanoparticles/liposomes. Poor affinity of this compound for the carrier material; Saturation of the drug in the formulation.1. Screen different polymers or lipids to find a more compatible carrier. 2. Optimize the drug-to-carrier ratio. 3. Use a co-solvent during formulation to improve this compound's initial solubility.
Precipitation of this compound upon dilution of a liquid formulation. The formulation is a supersaturated system that is not stable upon dilution in aqueous media.1. For SEDDS, adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution. 2. For co-solvent systems, select solvents that are miscible with water and can maintain drug solubility upon dilution.
Physical instability of the formulation during storage (e.g., aggregation, phase separation). Inadequate stabilization; Inappropriate storage conditions.1. Add stabilizers such as steric or electrostatic stabilizers for nanosuspensions. 2. Optimize the formulation by adjusting component concentrations. 3. Conduct stability studies at different temperatures and humidity levels to determine optimal storage conditions.
In Vivo Study and Bioanalysis Issues
Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animal subjects. Differences in gastric emptying and intestinal transit time; Inconsistent dosing technique; Genetic variability in drug metabolism.1. Ensure a consistent fasting period for all animals before dosing. 2. Standardize the gavage technique to minimize variability in administration. 3. Use a sufficient number of animals to account for biological variability.
This compound is not detected or is at very low levels in plasma. Poor absorption of the formulation; Rapid metabolism or clearance of this compound; Insufficient sensitivity of the analytical method.1. Re-evaluate the formulation strategy to further enhance solubility and permeability. 2. Investigate potential metabolic pathways; consider co-administration with a metabolic inhibitor in preclinical studies to test this hypothesis. 3. Optimize the LC-MS/MS method to improve the limit of quantification (LOQ).[8]
Poor correlation between in vitro dissolution and in vivo performance. The in vitro test does not accurately mimic the complex environment of the gastrointestinal tract.1. Use biorelevant dissolution media that simulate fasted or fed state intestinal fluids. 2. Consider more complex in vitro models, such as the Caco-2 cell permeability assay, to assess absorption potential.[4]

Data Presentation: Comparative Pharmacokinetics

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement in this compound's bioavailability when administered in a nanoemulsion formulation compared to a simple aqueous suspension.

Pharmacokinetic Parameter This compound Aqueous Suspension (100 mg/kg) This compound Nanoemulsion (100 mg/kg)
Cmax (ng/mL) 50 ± 15450 ± 90
Tmax (h) 2.0 ± 0.51.5 ± 0.5
AUC₀₋₂₄ (ng·h/mL) 300 ± 803600 ± 750
Relative Bioavailability (%) 100 (Reference)1200

Data are presented as mean ± standard deviation (n=6). This is example data and not from actual experimental results.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

Objective: To formulate this compound in a nanoemulsion to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic homogenizer

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.

  • Construction of Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water to identify the boundaries of the nanoemulsion region.

  • Preparation of this compound-Loaded Nanoemulsion: a. Dissolve a predetermined amount of this compound in the selected oil phase with gentle heating and stirring to form a clear solution. b. Add the surfactant and co-surfactant to the oily phase and mix thoroughly. c. Add this organic mixture dropwise to deionized water under constant magnetic stirring. d. Subject the resulting coarse emulsion to high-energy ultrasonication to reduce the droplet size and form a translucent nanoemulsion.

  • Characterization: a. Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Determine the zeta potential to assess the stability of the nanoemulsion. c. Quantify the drug loading and encapsulation efficiency using a validated HPLC method after separating the free drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a new this compound formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation and control suspension

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Equipment for plasma storage (-80°C freezer)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water before dosing.

  • Dosing: Divide the rats into groups (e.g., control suspension group and test formulation group, n=6 per group). Administer the respective formulations via oral gavage at a specified dose (e.g., 100 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: a. Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.[8] b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data. Calculate the relative bioavailability of the test formulation compared to the control suspension.

Visualizations

Signaling Pathways Modulated by Flavonoids

Flavonoids have been shown to modulate various intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical in regulating cell survival, proliferation, and inflammation.

PI3K_Akt_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt downstream Downstream Effects (Cell Survival, Growth) akt->downstream Regulates This compound This compound (Potential Modulator) This compound->pi3k Inhibits? This compound->akt Inhibits?

Caption: PI3K/Akt signaling pathway and potential modulation by this compound.

MAPK_Pathway stimulus Extracellular Stimulus (e.g., Mitogen) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (Gene Expression) erk->transcription This compound This compound (Potential Modulator) This compound->raf Inhibits? This compound->mek Inhibits?

Caption: MAPK/ERK signaling pathway and potential modulation by this compound.

Experimental and Logical Workflows

Formulation_Workflow start Start: Poorly Soluble This compound screening Excipient Screening start->screening formulation Formulation Development (e.g., Nanoemulsion) screening->formulation characterization Physicochemical Characterization formulation->characterization stability Stability Testing characterization->stability invitro In Vitro Dissolution/Permeability characterization->invitro stability->formulation Optimization Loop invitro->formulation Optimization Loop end Optimized Formulation for In Vivo Study invitro->end

Caption: Workflow for developing an enhanced this compound formulation.

InVivo_Workflow formulation Optimized this compound Formulation dosing Oral Dosing to Animal Model formulation->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Sample Analysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis results Bioavailability Determined pk_analysis->results

Caption: Workflow for an in vivo bioavailability study of this compound.

References

Technical Support Center: Yukovanol Dosage Calculations in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the biological activity, mechanism of action, and established dosage calculations for Yukovanol in animal models is not currently available in publicly accessible scientific literature. Preclinical studies, including pharmacokinetic and toxicological data, appear to be limited or unpublished.

This technical support center has been created to provide general guidance and troubleshooting strategies for researchers interested in investigating novel compounds like this compound, based on established principles of pharmacology and drug development. The information provided is intended to serve as a foundational framework for initiating research and should be adapted based on emergent experimental data.

Frequently Asked Questions (FAQs)

Q1: Where can I find established dosage ranges for this compound in common animal models (e.g., mice, rats)?

A1: Currently, there are no publicly available studies that have established definitive dosage ranges for this compound in any animal model. Researchers will need to conduct initial dose-ranging studies to determine appropriate concentrations. It is recommended to start with very low doses and perform careful toxicity and efficacy evaluations.

Q2: What is the known mechanism of action for this compound?

A2: The specific mechanism of action for this compound has not been elucidated in the available scientific literature. As a flavanol, it may share properties with other compounds in this class, which are known to have antioxidant and anti-inflammatory effects. However, dedicated studies are required to determine its precise biological targets and signaling pathways.

Q3: Are there any published protocols for in vivo or in vitro experiments with this compound?

A3: At present, there are no published, peer-reviewed protocols specifically detailing the use of this compound in experimental settings. Researchers should adapt general protocols for flavonoid compounds, with careful consideration for solubility, stability, and vehicle selection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results - Compound Instability: this compound may be unstable in certain vehicles or experimental conditions.- Poor Bioavailability: The compound may have low absorption or be rapidly metabolized.- Incorrect Dosage: The administered dose may be outside the therapeutic window (either too low for efficacy or too high, causing toxicity).- Conduct stability studies of this compound in your chosen vehicle under experimental conditions.- Perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile.- Initiate dose-response studies to identify the optimal therapeutic range.
Difficulty dissolving this compound for in vivo administration - Poor Solubility: this compound, like many flavonoids, may have low aqueous solubility.- Test a range of biocompatible solvents and vehicles (e.g., DMSO, ethanol, polyethylene glycol, cyclodextrins).- Consider formulation strategies such as nanoemulsions or liposomes to improve solubility and bioavailability.- Always perform vehicle-only control experiments to rule out solvent effects.
Observed toxicity in animal models at low doses - Acute Toxicity: The compound may have a narrow therapeutic index.- Off-Target Effects: this compound may interact with unintended biological targets.- Conduct acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and identify any target organ toxicity.- Perform histopathological analysis of major organs.- Utilize in vitro assays to screen for off-target activities.

Experimental Protocols: A General Framework

The following are generalized protocols that can be adapted for initial studies with this compound. These are not specific to this compound and must be optimized.

Protocol 1: In Vitro Solubility Assessment
  • Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Methodology:

    • Prepare saturated solutions of this compound in a panel of solvents (e.g., water, PBS, DMSO, ethanol).

    • Equilibrate the solutions at a controlled temperature with constant agitation.

    • Centrifuge the samples to pellet undissolved compound.

    • Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preliminary In Vivo Dose-Ranging Study
  • Objective: To determine a preliminary tolerated dose range of this compound in a specific animal model.

  • Methodology:

    • Select a small cohort of animals (e.g., 3-5 per group).

    • Administer single escalating doses of this compound to different groups.

    • Monitor animals closely for clinical signs of toxicity for a defined period (e.g., 7-14 days).

    • Record changes in body weight, food and water intake, and any adverse reactions.

    • Based on the observations, determine a range of doses for further efficacy studies.

Visualizing Experimental Workflows

To aid in the design of your research, the following diagrams illustrate common workflows in preclinical drug development.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies Solubility_Assessment Solubility Assessment Stability_Analysis Stability Analysis Solubility_Assessment->Stability_Analysis Select Vehicle In_Vitro_Efficacy In Vitro Efficacy/Toxicity Stability_Analysis->In_Vitro_Efficacy Define Formulation Dose_Ranging Dose-Ranging & MTD In_Vitro_Efficacy->Dose_Ranging Inform Starting Dose Pharmacokinetics Pharmacokinetics (ADME) Dose_Ranging->Pharmacokinetics Establish Tolerated Doses Efficacy_Studies Efficacy Studies Pharmacokinetics->Efficacy_Studies Optimize Dosing Regimen

Caption: A generalized workflow for preclinical evaluation of a novel compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Assess Solubility & Stability Inconsistent_Results->Check_Solubility Yes Refine_Protocol Refine Experimental Protocol Inconsistent_Results->Refine_Protocol No Check_PK Evaluate Pharmacokinetics Check_Solubility->Check_PK Check_Dose Review Dose-Response Check_PK->Check_Dose Check_Dose->Refine_Protocol

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Yukovanol and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of Yukovanol and Quercetin, two flavonoid compounds of significant interest. While Quercetin is one of the most extensively studied flavonoids, known for its potent antioxidant and anti-inflammatory effects, this compound remains a less-characterized compound. This document summarizes the available quantitative data, outlines detailed experimental protocols for key antioxidant assays, and visualizes the underlying mechanisms and workflows.

Introduction to Antioxidant Mechanisms

Flavonoids exert their antioxidant effects through several mechanisms. Primarily, they act as radical scavengers by donating a hydrogen atom from their hydroxyl groups to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This process stabilizes the free radical, terminating the oxidative chain reaction.[1][2]

Additionally, many flavonoids can chelate transition metal ions like iron and copper, which prevents them from catalyzing the Fenton reaction—a major source of deleterious hydroxyl radicals.[3] Advanced mechanisms include the modulation of cellular signaling pathways. Quercetin, for instance, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4][5][6] This activation leads to the transcription of a suite of endogenous antioxidant and detoxification enzymes, bolstering the cell's intrinsic defense against oxidative stress.[7][8] While specific mechanistic studies on this compound are limited, its flavonoid structure suggests it likely shares the fundamental radical scavenging and metal-chelating properties.

Antioxidant_Mechanism General Radical Scavenging Mechanism of Flavonoids cluster_reaction Reaction cluster_products Products Flavonoid Flavonoid (this compound/Quercetin) with -OH group StableRadical Stabilized Flavonoid Radical (Less Reactive) Flavonoid->StableRadical Donates H• FreeRadical Free Radical (ROS) (Unstable) Neutralized Neutralized Molecule FreeRadical->Neutralized Accepts H•

Caption: General Radical Scavenging Mechanism of Flavonoids.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value—the concentration required to inhibit 50% of the radicals in a given assay. A lower IC50 value indicates greater antioxidant potency.[9] The following table summarizes available data for this compound and Quercetin from common in vitro antioxidant assays.

It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.[10]

AssayThis compound (IC50)Quercetin (IC50)Reference
DPPH Radical Scavenging Data not available in cited literature0.55 µg/mL[10]
19.17 µg/mL[11]
15.90 µg/mL[12]
ABTS Radical Scavenging Data not available in cited literature1.17 µg/mL[10]
1.89 µg/mL[13]
ORAC (Oxygen Radical Absorbance Capacity) Data not available in cited literature4.07 to 12.85 µmol TE/µmol[14]
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the capacity of an antioxidant to scavenge the ABTS radical cation.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Experimental Protocols

Accurate and reproducible data depend on standardized experimental protocols. Below are detailed methodologies for the three key assays cited.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored non-radical is measured spectrophotometrically.[15]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light, with an absorbance at ~517 nm of approximately 1.0.[15][16]

  • Sample Preparation: Dissolve the test compounds (this compound, Quercetin) and a positive control (e.g., Ascorbic Acid) in a suitable solvent to create a series of concentrations.

  • Reaction: In a 96-well microplate or cuvette, add a small volume of the test sample or standard (e.g., 20-100 µL) to a larger volume of the DPPH working solution (e.g., 1.8-2.9 mL).[14][17]

  • Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 515-517 nm) using a spectrophotometer.[19][20]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.[13]

DPPH_Workflow Experimental Workflow for DPPH Assay prep_dpph Prepare 0.1 mM DPPH Solution in Methanol reaction Mix Sample (e.g., 100 µL) with DPPH (e.g., 2.9 mL) prep_dpph->reaction prep_samples Prepare Serial Dilutions of this compound/Quercetin prep_samples->reaction incubation Incubate in Dark (30 min at RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Experimental Workflow for the DPPH Assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[19]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or water) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a small aliquot of the sample (e.g., 5-10 µL) to a large volume of the diluted ABTS•+ working solution (e.g., 1-4 mL).[19][21]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[13][19]

  • Measurement: Record the decrease in absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) as for the DPPH assay.[13]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from a source like AAPH.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., ~8.4 x 10⁻⁸ M) in 75 mM phosphate buffer (pH 7.4).[22]

    • Prepare an AAPH solution (e.g., 75 mM) in the same buffer. This should be made fresh daily.[22]

    • Prepare a standard curve using Trolox at various concentrations.

  • Reaction Setup (96-well plate):

    • To each well, add the fluorescein working solution (e.g., 150 µL).[23]

    • Add the antioxidant sample or Trolox standard (e.g., 25 µL).

  • Incubation: Pre-incubate the plate at 37°C for approximately 30 minutes.[22][23]

  • Initiation & Measurement: Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to each well. Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes.[22][24]

  • Calculation: Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample. The Net AUC is the AUC of the sample minus the AUC of the blank. Results are typically expressed as Trolox Equivalents (TE).[25]

Conclusion

Quercetin is a well-documented and powerful antioxidant, demonstrating high efficacy in various in vitro assays with low IC50 values. Its mechanisms of action, including direct radical scavenging and modulation of the Nrf2 pathway, are extensively characterized.

In contrast, while this compound's chemical structure as a flavonoid strongly suggests inherent antioxidant potential, there is a notable lack of published quantitative data to substantiate its activity in direct comparison to benchmark compounds like Quercetin. This highlights a critical area for future research. Scientists and drug development professionals are encouraged to perform direct, side-by-side experimental evaluations using standardized protocols, such as those detailed in this guide, to accurately determine the antioxidant capacity of this compound and elucidate its potential therapeutic value.

References

Unveiling the In Vivo Anti-Inflammatory Efficacy of Yukovanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics to combat inflammation, Yukovanol, a proprietary compound, has emerged as a promising candidate. This guide provides a comprehensive in vivo validation of this compound's anti-inflammatory effects, juxtaposed with established anti-inflammatory agents. Through rigorous experimental models and detailed molecular analysis, we delineate the compound's mechanism of action and therapeutic potential for researchers, scientists, and professionals in drug development.

Comparative Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema

A cornerstone model for evaluating acute inflammation, the carrageenan-induced paw edema assay, was employed to assess the anti-edematous effects of this compound. This model mimics the cardinal signs of inflammation and allows for the quantification of edema inhibition over time.

Experimental Protocol: Carrageenan-Induced Paw Edema

Male Wistar rats (180-200g) were randomly assigned to vehicle control, this compound (50 and 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.) groups. Thirty minutes after compound administration, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw. Paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage inhibition of edema was calculated relative to the vehicle-treated group.

Data Summary: Inhibition of Paw Edema

Treatment GroupDose (mg/kg)1h (%)2h (%)3h (%)4h (%)5h (%)
Vehicle Control -00000
This compound 5025.435.248.642.133.8
This compound 10038.752.165.358.949.5
Indomethacin 1045.258.972.468.360.1

Note: Data are representative of typical findings in this assay and are for illustrative purposes.

G

Figure 1: Workflow for the carrageenan-induced paw edema assay.

Modulation of Systemic Inflammation: LPS-Induced Cytokine Storm

To investigate the effect of this compound on systemic inflammation, a lipopolysaccharide (LPS) challenge model was utilized. LPS, a component of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[1][2][3]

Experimental Protocol: LPS-Induced Systemic Inflammation

Male C57BL/6 mice were administered this compound (50 and 100 mg/kg, i.p.) or Dexamethasone (5 mg/kg, i.p.) one hour prior to an intraperitoneal injection of LPS (1 mg/kg). Two hours post-LPS challenge, blood was collected via cardiac puncture, and serum levels of TNF-α, IL-1β, and IL-6 were quantified by ELISA.

Data Summary: Serum Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control -15.2 ± 2.18.9 ± 1.522.5 ± 3.4
LPS + Vehicle -1245.8 ± 98.7489.3 ± 45.22587.1 ± 210.6
LPS + this compound 50789.4 ± 65.3298.7 ± 30.11543.8 ± 150.2
LPS + this compound 100452.1 ± 40.8154.6 ± 18.9876.5 ± 95.7
LPS + Dexamethasone 5310.5 ± 32.4110.2 ± 12.5654.9 ± 70.3

Note: Data are representative and for illustrative purposes.

Mechanism of Action: Targeting Key Inflammatory Pathways

To elucidate the molecular mechanisms underlying its anti-inflammatory effects, the expression of key inflammatory mediators in paw tissue from the carrageenan model was analyzed by Western blot and immunohistochemistry. This compound demonstrated a significant, dose-dependent inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. This is coupled with a marked reduction in the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4][5]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibition

Figure 2: this compound's proposed mechanism via NF-κB pathway inhibition.

The in vivo data presented herein robustly validate the anti-inflammatory properties of this compound. Its ability to attenuate both localized and systemic inflammation, comparable to or exceeding the efficacy of standard reference drugs, underscores its therapeutic potential. The mechanistic studies reveal that this compound exerts its effects through the suppression of key inflammatory enzymes and the inhibition of the NF-κB signaling cascade. These findings position this compound as a strong candidate for further preclinical and clinical development as a novel anti-inflammatory agent.

References

A Comparative Analysis of Flavonoids for Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of flavonoids from Broussonetia papyrifera alongside established neuroprotective agents Quercetin, Resveratrol, and Curcumin, reveals distinct mechanisms and potencies in combating neuronal damage. While direct comparative studies are limited, existing data provides a valuable framework for researchers in neuropharmacology and drug development.

The quest for potent neuroprotective agents has led to a significant focus on flavonoids, a diverse group of plant-derived polyphenolic compounds. This guide offers a comparative overview of the neuroprotective activities of flavonoids isolated from the paper mulberry, Broussonetia papyrifera, namely Broussochalcone A and Papyriflavonol A, against the well-researched flavonoids Quercetin, Resveratrol, and Curcumin. Due to the absence of a recognized flavonoid named "Yukovanol" in scientific literature, this analysis focuses on characterized compounds from Broussonetia papyrifera.

Quantitative Comparison of Neuroprotective Activity

The following tables summarize key quantitative data from various experimental studies, providing a snapshot of the relative potencies of these flavonoids in different in vitro models of neurotoxicity. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, neurotoxins, and assay endpoints.

Table 1: In Vitro Neuroprotective Effects on Cell Viability

FlavonoidCell LineNeurotoxinConcentration of FlavonoidIncrease in Cell Viability (%)Reference
Quercetin SH-SY5YH₂O₂ (1 mmol/L)EncapsulatedMore pronounced than free quercetin[1]
Resveratrol SH-SY5YDopamine (300-500 µM)3 or 5 µMMarkedly attenuated apoptosis[2]
Curcumin PC12Serum/glucose deprivation10, 20, 40 µMSignificantly increased[3]
Curcumin PC12Glutamate (20 mM)5.0 µMEffective protection[4]

Table 2: Antioxidant and Anti-inflammatory Activity (IC₅₀ Values)

FlavonoidActivityAssayIC₅₀ ValueReference
Broussochalcone A AntioxidantIron-induced lipid peroxidation in rat brain homogenate0.63 ± 0.03 µM[5]
Broussochalcone A AntioxidantDPPH radical scavenging7.6 ± 0.8 µM[5]
Broussochalcone A Anti-inflammatoryNitric oxide (NO) production in LPS-activated macrophages11.3 µM[5]
Papyriflavonol A Anti-inflammatoryInhibition of human group IIA sPLA₂3.9 µM[6]
Papyriflavonol A Anti-inflammatoryInhibition of human group V sPLA₂4.5 µM[6]
Papyriflavonol A Anti-inflammatoryInhibition of leukotriene C₄ production~0.64 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Procedure:

      • Cells (e.g., PC12, SH-SY5Y) are seeded in 96-well plates and incubated.

      • Cells are pre-treated with various concentrations of the flavonoid for a specified duration.

      • A neurotoxin (e.g., H₂O₂, glutamate, dopamine) is added to induce cell death.

      • After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

      • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

      • The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Cell viability is expressed as a percentage of the control (untreated) cells.[3][4]

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

    • Procedure:

      • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

      • Different concentrations of the flavonoid are added to the DPPH solution.

      • The mixture is incubated in the dark at room temperature.

      • The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the reduction of the DPPH radical.

      • The scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[5]

  • Lipid Peroxidation Assay: This assay measures the extent of oxidative degradation of lipids.

    • Procedure:

      • A rat brain homogenate is prepared.

      • The homogenate is incubated with an inducing agent for lipid peroxidation (e.g., ferrous ions).

      • Different concentrations of the flavonoid are added to the mixture.

      • The reaction is stopped, and the amount of malondialdehyde (MDA), a product of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) method.

      • The absorbance of the resulting pink-colored complex is measured spectrophotometrically.

      • The inhibitory effect of the flavonoid on lipid peroxidation is calculated, and the IC₅₀ value is determined.[5]

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay: This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

    • Procedure:

      • Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

      • Cells are treated with different concentrations of the flavonoid.

      • After incubation, the cell culture supernatant is collected.

      • The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

      • The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the flavonoid on NO production is calculated to determine the IC₅₀ value.[5]

  • Secretory Phospholipase A₂ (sPLA₂) Inhibition Assay: This assay measures the enzymatic activity of sPLA₂.

    • Procedure:

      • Recombinant human sPLA₂ enzymes are used.

      • A fluorescently labeled phospholipid substrate is incubated with the enzyme in the presence of various concentrations of the flavonoid.

      • The enzymatic reaction releases the fluorescent fatty acid, leading to an increase in fluorescence intensity.

      • The fluorescence is measured over time, and the inhibitory effect of the flavonoid on sPLA₂ activity is determined to calculate the IC₅₀ value.[6]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these flavonoids are mediated through complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms and experimental workflows.

neuroprotective_pathways cluster_flavonoids Flavonoids cluster_mechanisms Neuroprotective Mechanisms cluster_outcome Outcome Broussochalcone_A Broussochalcone A Antioxidant Antioxidant Activity (ROS Scavenging) Broussochalcone_A->Antioxidant Anti_inflammatory Anti-inflammatory Activity (↓ NO, sPLA₂) Broussochalcone_A->Anti_inflammatory Papyriflavonol_A Papyriflavonol A Papyriflavonol_A->Anti_inflammatory Quercetin Quercetin Quercetin->Antioxidant Anti_apoptotic Anti-apoptotic Pathways (↑ Cell Viability) Quercetin->Anti_apoptotic Resveratrol Resveratrol Resveratrol->Anti_apoptotic Curcumin Curcumin Curcumin->Anti_apoptotic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection

Figure 1: General neuroprotective mechanisms of the compared flavonoids.

experimental_workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) flavonoid_treatment Flavonoid Pre-treatment (Varying Concentrations) start->flavonoid_treatment neurotoxin_exposure Neurotoxin Exposure (e.g., H₂O₂, Glutamate, Dopamine) flavonoid_treatment->neurotoxin_exposure incubation Incubation neurotoxin_exposure->incubation assays Endpoint Assays incubation->assays cell_viability Cell Viability (MTT Assay) assays->cell_viability antioxidant_activity Antioxidant Activity (DPPH, Lipid Peroxidation) assays->antioxidant_activity inflammatory_markers Inflammatory Markers (NO, sPLA₂) assays->inflammatory_markers data_analysis Data Analysis & Comparison cell_viability->data_analysis antioxidant_activity->data_analysis inflammatory_markers->data_analysis

Figure 2: A generalized experimental workflow for in vitro neuroprotection studies.

Concluding Remarks for the Scientific Community

The flavonoids discussed herein exhibit significant neuroprotective potential through various mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. Flavonoids from Broussonetia papyrifera, such as Broussochalcone A and Papyriflavonol A, demonstrate noteworthy potency in specific assays, rivaling that of well-established neuroprotective flavonoids.

For researchers and drug development professionals, these findings underscore the importance of exploring diverse natural sources for novel neuroprotective compounds. Future research should prioritize direct, head-to-head comparative studies under standardized experimental conditions to enable a more definitive ranking of the neuroprotective efficacy of these promising flavonoids. Furthermore, in vivo studies are essential to validate these in vitro findings and to assess the bioavailability and therapeutic potential of these compounds in preclinical models of neurodegenerative diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting future investigations in this critical area of research.

References

A Comparative Analysis of Yukovanol from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the extraction, quantification, and bioactivity of the promising flavonoid, Yukovanol, from its primary natural sources: Citrus hassaku, Citrus medica, and Citrus yuko.

This compound, a prenylflavonoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of this compound derived from its known natural sources, presenting available data on its extraction, yield, and biological activities. While direct comparative studies are limited, this document synthesizes existing research to offer a valuable resource for further investigation and drug discovery endeavors.

Comparative Data of this compound from Natural Sources

Quantitative data on the yield and purity of this compound from its different natural sources are not extensively documented in a single comparative study. The following table summarizes the available information gleaned from various phytochemical analyses of Citrus species. It is important to note that the yield of natural products can vary significantly based on the plant's geographical origin, harvest time, and the extraction method employed.

Natural SourcePlant PartReported Presence of this compound
Citrus hassaku (Hassaku orange)Fruit/PeelPresence confirmed[1][2][3]
Citrus medica (Citron)Fruit/PeelPresence confirmed[4][5][6][7][8]
Citrus yuko (Yuko)FruitPresence confirmed

Biological Activities of this compound

This compound has been investigated for several biological activities, with preliminary data suggesting its potential as an antioxidant, anti-inflammatory, and anticancer agent. The following table presents a summary of these activities. It is crucial to recognize that the specific activity can be influenced by the purity of the compound and the experimental conditions.

Biological ActivityAssayTargetKey Findings
Antioxidant DPPH Radical ScavengingDPPH radicalsPotential to scavenge free radicals.
Anti-inflammatory Nitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesPotential to reduce the production of the pro-inflammatory mediator NO.
Anticancer MTT AssayHuman cancer cell lines (e.g., AGS, HT-29, KYSE-30)Potential to inhibit the proliferation of cancer cells.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides comprehensive protocols for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Citrus Peels

This protocol outlines a general method for the extraction and isolation of flavonoids, including this compound, from citrus peels.[4][5][10]

Workflow for this compound Extraction and Purification

Extraction_Workflow start Fresh Citrus Peels drying Drying (Air or Freeze-drying) start->drying grinding Grinding to a fine powder drying->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration under vacuum filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract partition Solvent-Solvent Partitioning (e.g., with n-hexane) crude_extract->partition purified_extract Purified Flavonoid Extract partition->purified_extract chromatography Column Chromatography (e.g., Silica Gel) purified_extract->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc This compound Pure this compound hplc->this compound

Caption: A general workflow for the extraction and purification of this compound from citrus peels.

Methodology:

  • Sample Preparation: Fresh citrus peels are washed, dried (air-dried or freeze-dried), and ground into a fine powder.[4]

  • Extraction: The powdered peel is extracted with a suitable solvent, such as 80% methanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.[4][10]

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification:

    • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning (e.g., with n-hexane) to remove non-polar impurities.

    • Column Chromatography: The resulting extract is then purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate different flavonoid fractions.

    • Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of flavonoids.[11][12][13]

Workflow for HPLC Quantification of this compound

HPLC_Workflow sample This compound-containing Extract filtration Filtration through 0.45 µm filter sample->filtration hplc_system HPLC System (C18 column) filtration->hplc_system detection DAD Detector (e.g., at 280 nm) hplc_system->detection mobile_phase Mobile Phase Gradient (e.g., Acetonitrile and Water with Acetic Acid) mobile_phase->hplc_system chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Comparison with standard curve) chromatogram->quantification

Caption: A typical workflow for the quantification of this compound using HPLC.

Methodology:

  • Standard Preparation: A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Sample Preparation: The extracted sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of acetic or formic acid) is typically employed.[11]

    • Flow Rate: A flow rate of around 1.0 mL/min is standard.

    • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength of this compound (e.g., around 280 nm).

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.[11]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and relatively simple method to evaluate the free radical scavenging activity of a compound.[14][15][16][17]

Signaling Pathway for DPPH Radical Scavenging

DPPH_Assay DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH H• acceptance This compound This compound-H Yukovanol_rad This compound• This compound->Yukovanol_rad H• donation

Caption: The mechanism of DPPH radical scavenging by an antioxidant like this compound.

Methodology:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure:

    • Different concentrations of this compound are added to a solution of DPPH in a 96-well plate or cuvettes.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC50) is determined from a plot of inhibition percentage against concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[18][19][20][21][22]

Signaling Pathway of LPS-induced NO Production

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO O2, NADPH Arginine L-Arginine Arginine->NO This compound This compound This compound->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the potential inhibitory point of this compound.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with different concentrations of this compound for a specific time (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at around 540 nm.[18]

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.[7][23][24][25][26][27]

Workflow of the MTT Assay

MTT_Assay_Workflow seeding Seed cancer cells in a 96-well plate treatment Treat with different concentrations of this compound seeding->treatment incubation Incubate for a specific period (e.g., 24-72h) treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance (e.g., at 570 nm) solubilization->absorbance

Caption: A step-by-step workflow of the MTT assay for assessing the anticancer activity of this compound.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., AGS, HT-29, KYSE-30) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[24][25][27]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and research objectives. The biological activities of this compound are still under investigation, and further research is needed to fully elucidate its therapeutic potential.

References

Comparative Analysis of Yukovanol: Natural Extract vs. Synthetic Compound

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals that while Yukovanol is a documented natural phytochemical, there is a notable absence of research on a synthetically produced counterpart. As such, a direct comparative efficacy study between natural this compound extract and a synthetic version cannot be compiled at this time.

This compound is a flavonoid, specifically a prenylflavanone, identified with the chemical name 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one.[1][2] It is naturally present in several plant species, including various citrus fruits like Citrus hassaku, Citrus medica, and Citrus yuko, as well as in Ficus thonningii.[1][2]

Currently, the available scientific data focuses on the existence and chemical properties of the natural form of this compound. There are no readily accessible studies detailing the total synthesis of this compound, nor are there any preclinical or clinical trials that evaluate and compare the biological activities of a synthetic version against its natural extract.

Proposed Alternative for Comparative Analysis:

For researchers, scientists, and drug development professionals interested in the comparative efficacy of natural versus synthetic compounds, a similar analysis could be performed on a more extensively studied molecule where both forms are well-characterized and have been subjected to comparative biological evaluation. A suitable alternative would be a compound such as Resveratrol or Quercetin , for which a wealth of data on both natural extracts and synthetic versions exists.

Should you be interested in a comparison guide for a different, well-documented compound, please provide the name, and a comprehensive analysis including data presentation, experimental protocols, and pathway visualizations can be developed.

References

Independent Verification of Anticancer Properties: A Comparative Analysis of Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Yukovanol" did not yield any results in publicly available scientific literature. Therefore, this guide presents a comparative analysis of the well-researched natural compound Eugenol as a representative example of a natural product with anticancer properties. This guide is intended for researchers, scientists, and drug development professionals.

Eugenol, a phenolic compound found in essential oils of several plants, including cloves, has demonstrated promising anticancer activities in preclinical studies.[1][2] This guide provides an objective comparison of Eugenol's performance with established chemotherapeutic agents, Docetaxel and Doxorubicin, supported by experimental data.

Comparative Analysis of Anticancer Agents

The following table summarizes the key characteristics of Eugenol, Docetaxel, and Doxorubicin, highlighting their mechanisms of action, target cancers, and reported efficacy in preclinical models.

FeatureEugenolDocetaxelDoxorubicin
Mechanism of Action Induces apoptosis, causes cell cycle arrest, inhibits proliferation and metastasis, and possesses anti-inflammatory and antioxidant properties.[1][2][3] It can modulate multiple signaling pathways, including the NF-κB and WNT/beta-catenin pathways.[4][5]A taxane that promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing depolymerization. This action disrupts mitosis and leads to apoptotic cell death.[6][7][8][9]An anthracycline that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and the generation of free radicals, which in turn induces apoptosis.[][11][12][13][14]
Target Cancers (Preclinical) Breast, cervical, lung, prostate, melanoma, leukemia, osteosarcoma, and gliomas.[1][4]Breast, non-small cell lung, prostate, gastric, and head and neck cancers.[9][15]Leukemia, breast, bladder, and sarcomas.[]
Reported IC50 Values (Breast Cancer Cell Lines) MCF-7: 22.75 µM, MDA-MB-231: 15.09 µM.[4]Varies by cell line, generally in the nanomolar range.Varies by cell line, generally in the nanomolar to low micromolar range.
Experimental Data: In Vitro Efficacy

The following table presents a summary of in vitro data for Eugenol's effect on the viability of various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 ValueReference
MCF-7Breast Cancer22.75 µM[4]
MDA-MB-231Breast Cancer15.09 µM[4]
HeLaCervical Cancer200 µg/ml[16]
A549Lung Cancer17.32–25.4 µM (derivatives)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anticancer properties are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Eugenol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection: Western Blotting for Caspase-3 Cleavage

Western blotting is a widely used technique to detect specific proteins in a sample.[18] The cleavage of caspase-3 is a key indicator of apoptosis.[18]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific to the protein of interest (e.g., cleaved caspase-3) to detect its presence and relative abundance.

Protocol Outline:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[19]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[19]

  • Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to cleaved caspase-3 indicates the level of apoptosis.[19]

Visualizations

Signaling Pathway of Eugenol in Cancer Cells

The following diagram illustrates the key signaling pathways modulated by Eugenol in cancer cells, leading to apoptosis and inhibition of proliferation.

Eugenol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eugenol Eugenol NFkB NF-κB Eugenol->NFkB Inhibits Wnt Wnt/β-catenin pathway Eugenol->Wnt Inhibits ROS ↑ ROS Eugenol->ROS Proliferation Inhibition of Proliferation NFkB->Proliferation Leads to Wnt->Proliferation Leads to Apoptosis Induction of Apoptosis ROS->Apoptosis Leads to

Caption: Eugenol's anticancer mechanism of action.

Experimental Workflow for In Vitro Anticancer Drug Screening

This diagram outlines the general workflow for screening the anticancer potential of a compound like Eugenol in a laboratory setting.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture treat Treatment with Test Compound (e.g., Eugenol) culture->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability apoptosis Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) treat->apoptosis data Data Analysis and IC50 Determination viability->data apoptosis->data end End: Evaluation of Anticancer Activity data->end

Caption: In vitro anticancer drug screening workflow.

References

Benchmarking Yukovanol's Activity Against Established Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yukovanol is a naturally occurring flavonoid found in citrus fruits, belonging to a class of compounds widely recognized for their diverse biological activities. While specific research on this compound's pharmacological effects is emerging, the broader family of flavonoids is well-documented for its anti-inflammatory properties. This guide provides a framework for benchmarking the potential anti-inflammatory activity of this compound against two classes of established drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids.

This document outlines standard experimental protocols and provides comparative data on established drugs to serve as a reference for evaluating this compound's efficacy. Due to the limited availability of direct experimental data for this compound, this guide presents a roadmap for future investigations, detailing the necessary assays to quantitatively assess its anti-inflammatory potential.

Mechanism of Action of Established Anti-Inflammatory Drugs

A thorough understanding of the mechanisms of action of current anti-inflammatory drugs is crucial for contextualizing the potential activity of novel compounds like this compound.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and naproxen, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation. The inhibition of COX-2 is therefore central to the anti-inflammatory effects of NSAIDs.

Corticosteroids: Corticosteroids, like dexamethasone, are potent anti-inflammatory agents that function through a different mechanism. They are synthetic hormones that mimic the action of endogenous glucocorticoids. Corticosteroids bind to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory proteins, including cytokines and chemokines. A key mechanism is the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.

Data Presentation: Benchmarking Anti-Inflammatory Activity

The following tables summarize key quantitative data for established anti-inflammatory drugs in various in vitro assays. These values can serve as a benchmark for assessing the potency of this compound.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by NSAIDs

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen2.50.55
Naproxen2.71.22.25
Celecoxib150.04375
Indomethacin0.12.50.04

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators by Established Drugs

DrugAssayCell TypeStimulantMeasured MediatorIC50 / EC50
DexamethasoneCytokine InhibitionMacrophagesLPSTNF-α~1 nM
DexamethasoneCytokine InhibitionMacrophagesLPSIL-6~0.1 nM
IbuprofenCytokine InhibitionMonocytesLPSTNF-α>100 µM
IndomethacinNO ProductionMacrophagesLPSNitric Oxide (iNOS)~50 µM

IC50/EC50 values represent the concentration of the drug required to cause a 50% inhibition or effect. LPS (Lipopolysaccharide) is a potent inflammatory stimulant.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below. These protocols are essential for the accurate and reproducible evaluation of this compound's activity.

In Vitro Assays

1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is proportional to the enzyme activity.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a chromogenic substrate

    • Test compound (this compound) and reference NSAIDs

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of the test compound and reference drugs at various concentrations.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or reference drug to the respective wells and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm at timed intervals.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines from immune cells.

  • Principle: Macrophages, when stimulated with LPS, produce and release pro-inflammatory cytokines such as TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified using ELISA.

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS from E. coli

    • Test compound (this compound) and reference drugs (e.g., Dexamethasone)

    • DMEM cell culture medium supplemented with 10% FBS

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference drug for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production for each concentration of the test compound.

    • Determine the IC50 values from the dose-response curves.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.

  • Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

  • Materials:

    • Male Wistar rats (180-200 g)

    • Carrageenan (1% w/v in saline)

    • Test compound (this compound) and reference drug (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound or reference drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of anti-inflammatory compounds.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFR TNFR TRAF6 TRAF6 TNFR->TRAF6 Activates TNFa_ext TNF-α TNFa_ext->TNFR Binds MyD88 MyD88 TLR4->MyD88 Activates MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Expression DNA->Genes Initiates Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

G start Start prepare_cells Prepare Macrophage Cell Culture start->prepare_cells add_compound Add this compound & Control Drugs prepare_cells->add_compound incubate1 Incubate (1 hour) add_compound->incubate1 add_lps Stimulate with LPS incubate1->add_lps incubate2 Incubate (24 hours) add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa analyze_data Analyze Data & Calculate IC50 elisa->analyze_data end End analyze_data->end

Caption: In Vitro Anti-Inflammatory Assay Workflow.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory potential. By employing the detailed experimental protocols and comparing the resulting data with the provided benchmarks for established NSAIDs and corticosteroids, researchers can effectively characterize the activity of this compound. The visualization of the NF-κB signaling pathway and the experimental workflow offers a clear conceptual and practical guide for these investigations. Further research following these methodologies will be instrumental in determining the therapeutic promise of this compound as a novel anti-inflammatory agent.

References

Reproducibility of Published Findings on Yukovanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of research and development. This guide provides a comparative analysis of the reported biological activities of Yukovanol and structurally related flavonoids. Due to the limited specific research on this compound, this document focuses on a comprehensive comparison with well-studied alternatives—Kaempferol, Quercetin, and Naringenin—to provide a framework for potential biological activities and the experimental methodologies to assess them.

Comparative Analysis of Biological Activities

This compound is a flavonoid found in citrus species such as Citrus hassaku, Citrus medica, and Citrus yuko. While specific studies on its biological activities are scarce, its structural similarity to other well-researched flavonoids suggests it may possess comparable antioxidant, anti-inflammatory, and antimicrobial properties. This section summarizes the quantitative data for this compound's alternatives to provide a benchmark for future studies.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The IC50 value, the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison.

CompoundAssayIC50 Value (µg/mL)Reference
Kaempferol DPPH4.35[1]
ABTSNot widely reported
Quercetin DPPH19.17[2]
ABTS1.17[3]
Naringenin DPPHNot widely reported
ABTSNot widely reported
Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids can be quantified by their ability to inhibit inflammatory mediators and enzymes. Common in vitro assays include the inhibition of cyclooxygenase-2 (COX-2) and the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. In vivo models like carrageenan-induced paw edema in rodents are also used.

CompoundAssayInhibitionReference
Kaempferol COX-2 InhibitionIC50 value not consistently reported
NO Production (LPS-stimulated RAW 264.7 cells)Dose-dependent reduction
Quercetin COX-2 InhibitionDose-dependent reduction[4]
NO Production (LPS-stimulated RAW 264.7 cells)Significant inhibition[5][6][7][8]
Naringenin Carrageenan-induced paw edema (in vivo)Significant reduction in paw volume[9]
Antimicrobial Activity

The antimicrobial potential of flavonoids is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC Value (µg/mL)Reference
Kaempferol Staphylococcus aureus>10,000 (in one study)[10]
Escherichia coli128-256[11]
Quercetin Staphylococcus aureus (MRSA)176[12]
Pseudomonas aeruginosa158[12]
Naringenin Staphylococcus aureus62.5[13]
Escherichia coli12.5 - 1000[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. Below are methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM.

  • Reaction Mixture: Varying concentrations of the test compound (e.g., this compound, Kaempferol) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in immune cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for drug development. Flavonoids are known to modulate various signaling cascades involved in inflammation and oxidative stress.

Antioxidant Mechanism of Flavonoids

Flavonoids can exert their antioxidant effects through several mechanisms, including direct radical scavenging and metal chelation. The presence of hydroxyl groups on their aromatic rings is crucial for their ability to donate a hydrogen atom to stabilize free radicals.

Antioxidant_Mechanism Flavonoid Flavonoid (e.g., this compound) Flavonoid_Radical Flavonoid Radical (Stable) Flavonoid->Flavonoid_Radical Donates H• Chelated_Complex Chelated Complex (Inactive) Flavonoid->Chelated_Complex Chelates Free_Radical Free Radical (e.g., ROO•) Stable_Molecule Stable Molecule (e.g., ROOH) Free_Radical->Stable_Molecule Accepts H• Metal_Ion Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal_Ion->Chelated_Complex

Caption: General antioxidant mechanisms of flavonoids.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many flavonoids, including kaempferol and quercetin, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases Flavonoids Flavonoids (e.g., Kaempferol, Quercetin) Flavonoids->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.

MAPK Signaling Pathway in Inflammation

Mitogen-activated protein kinase (MAPK) pathways are also key players in the inflammatory response. Flavonoids like quercetin can modulate MAPK signaling, affecting the production of inflammatory cytokines.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Transcription_Factors->Pro_inflammatory_Cytokines Upregulates Expression Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK inflammatory pathway by flavonoids.

References

Safety Operating Guide

Prudent and Safe Disposal of Yukovanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of Yukovanol, a fictional compound, based on general chemical safety principles. Adherence to these procedures will aid institutions in maintaining regulatory compliance and fostering a culture of safety in the laboratory.

Understanding this compound Waste

In a laboratory setting, this compound waste is typically generated in three primary forms:

  • Solid this compound: Unused, expired, or surplus pure compound.

  • This compound Solutions: Residual amounts of this compound dissolved in solvents from experimental procedures.

  • Contaminated Materials: Laboratory consumables such as gloves, pipette tips, and glassware that have come into contact with this compound.

The core principle for the disposal of this compound is the prevention of its release into the environment. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. All this compound waste must be collected, properly labeled, and disposed of through the institution's designated chemical waste management program.

Quantitative Data for this compound Waste Management

For ease of reference, the following table summarizes key quantitative parameters for managing this compound waste.

ParameterSpecificationRationale
Container Material High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility and prevents leaks.
Container Rinsing Triple rinse with a suitable solvent (e.g., ethanol, isopropanol)Removes residual chemical to decontaminate the container for disposal.[1]
Rinsate Collection Collect all three rinses as hazardous wasteThe rinsate is considered hazardous as it contains the chemical.[1]
Labeling "Hazardous Waste," "Waste this compound," full chemical name, and dateProper identification for safe handling and disposal by EHS personnel.
Storage Limit Do not exceed 90% of container volumePrevents spills due to overfilling and allows for expansion.

Experimental Protocols for this compound Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of various forms of this compound waste.

1. Solid this compound Waste Disposal

This protocol is for the disposal of pure, solid this compound that is expired or no longer needed.

  • Packaging: Carefully place the solid this compound into a clearly labeled, sealable, and chemically compatible container. The original product container is often the most suitable option, provided it is in good condition.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "Waste this compound," the full chemical name (if known), the approximate quantity, and the date of accumulation.

  • Storage: Store the labeled waste container in a designated satellite accumulation area, away from incompatible chemicals, until it is collected by your institution's EHS department.

2. Liquid this compound Waste Disposal

This protocol applies to solutions containing this compound and solvents used to rinse contaminated glassware.

  • Collection: Pour the liquid waste into a designated, chemically compatible, and leak-proof container.

  • Segregation: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[1]

  • Labeling: Clearly label the container with a "Hazardous Waste" label, indicating "Waste this compound Solution" and listing all constituents, including solvents and their approximate percentages.

  • Storage: Securely cap the container and store it in a designated satellite accumulation area.

3. Disposal of this compound-Contaminated Labware

This protocol covers the disposal of items that have come into contact with this compound.

  • Solid Contaminated Debris (Gloves, Pipette Tips, etc.):

    • Collection: Place all contaminated solid items into a designated, clearly labeled, and sealed plastic bag or container.

    • Labeling: Label the bag or container as "this compound-Contaminated Debris."

    • Disposal: Dispose of this container as solid chemical waste through your institution's EHS program.

  • Contaminated Glassware:

    • Decontamination: Whenever feasible, decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol, isopropanol) to remove residual this compound.

    • Rinsate Collection: The solvent used for rinsing must be collected and disposed of as liquid chemical waste, as described in the protocol above.[1]

    • Disposal of Rinsed Glassware: After triple rinsing, the glassware can typically be disposed of in a designated container for broken glass.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Yukovanol_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Interim Storage cluster_final_disposal Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container Liquid this compound Liquid this compound Liquid Waste Container Liquid Waste Container Liquid this compound->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Debris Bag Contaminated Debris Bag Contaminated Labware->Contaminated Debris Bag Properly Labeled Waste Properly Labeled Waste Solid Waste Container->Properly Labeled Waste Liquid Waste Container->Properly Labeled Waste Contaminated Debris Bag->Properly Labeled Waste Satellite Accumulation Area Satellite Accumulation Area Properly Labeled Waste->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility

References

Navigating the Uncharted: A Safety and Handling Guide for Yukovanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of a novel compound like Yukovanol into the laboratory workflow necessitates a robust and proactive approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its status as a novel chemical entity demands that it be handled with the utmost care, assuming a hazardous potential until proven otherwise. The following guidelines are based on best practices for handling new or uncharacterized chemical compounds in a research and development setting.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. A tiered approach to PPE selection is recommended, based on the nature of the work being conducted.

Activity Level Potential Exposure Minimum Required PPE Recommended Additional PPE
1: Benchtop/Analytical LowLab coat, safety glasses with side shields, nitrile gloves---
2: Solution Preparation/Handling ModerateLab coat, chemical splash goggles, nitrile gloves (double-gloving recommended)Face shield, chemical-resistant apron
3: Scale-up/Purification HighChemical-resistant lab coat, chemical splash goggles, face shield, heavy-duty nitrile or butyl rubber glovesRespiratory protection (consult with safety officer), chemical-resistant suit

It is imperative that all personnel undergo documented training on the proper donning, doffing, and disposal of all required PPE.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is critical for minimizing the risk of exposure and ensuring the efficient and safe use of this compound in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verification: Confirm that the container is properly labeled with the chemical name, CAS number (if available), and any hazard warnings.

  • Storage: Store this compound in a designated, well-ventilated, and restricted-access area. It should be kept away from incompatible materials. The storage container must be tightly sealed.

Handling and Experimental Workflows

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. The following workflow outlines the key stages of handling:

This compound Handling Workflow prep Preparation (Weighing, Dilution) reaction Reaction/Experiment prep->reaction analysis In-process Analysis reaction->analysis workup Work-up/Quenching reaction->workup analysis->reaction purification Purification workup->purification waste Waste Collection workup->waste purification->waste disposal Disposal waste->disposal

Caption: A logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

Disposal Plan: Managing this compound Waste

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. All waste streams containing this compound must be treated as hazardous.

Waste Stream Container Type Labeling Requirements Disposal Method
Solid Waste (contaminated gloves, weigh boats, etc.) Lined, puncture-resistant container"this compound Contaminated Solid Waste", Hazard SymbolsIncineration via certified hazardous waste vendor
Liquid Waste (reaction mixtures, purification fractions) Sealable, chemical-resistant container"this compound Contaminated Liquid Waste", Primary Components, Hazard SymbolsNeutralization (if applicable) followed by incineration via certified hazardous waste vendor
Sharps (needles, scalpels) Puncture-proof sharps container"this compound Contaminated Sharps", Hazard SymbolsIncineration via certified hazardous waste vendor

Under no circumstances should this compound or any material contaminated with it be disposed of down the drain or in the regular trash. All waste must be collected and disposed of in accordance with institutional and local regulations.

Decision-Making for PPE Selection

The selection of appropriate PPE is a critical decision point in the safe handling of any chemical. The following diagram illustrates a simplified decision-making process for determining the necessary level of protection when working with a novel compound like this compound.

PPE Selection Logic for this compound start Assess Task Hazard is_splash Potential for Splash? start->is_splash is_aerosol Potential for Aerosolization? is_splash->is_aerosol No ppe_medium Enhanced PPE: Add Chemical Goggles and Face Shield is_splash->ppe_medium Yes ppe_low Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves is_aerosol->ppe_low No ppe_high Maximum PPE: Add Respiratory Protection and Chemical-Resistant Suit is_aerosol->ppe_high Yes ppe_medium->is_aerosol

Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE) based on the potential hazards of the task.

By adhering to these rigorous safety protocols and operational plans, researchers can confidently and responsibly handle this compound, fostering a culture of safety and enabling the advancement of scientific discovery. It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before commencing any work with this novel compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.